Thalidomide-Piperazine-PEG2-NH2 diTFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[4-[2-[2-(2-aminoethoxy)ethoxy]ethyl]piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O6.2C2HF3O2/c24-5-11-33-13-14-34-12-10-26-6-8-27(9-7-26)16-1-2-17-18(15-16)23(32)28(22(17)31)19-3-4-20(29)25-21(19)30;2*3-2(4,5)1(6)7/h1-2,15,19H,3-14,24H2,(H,25,29,30);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSRBWIJOVXEKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)CCOCCOCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33F6N5O10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Thalidomide-Piperazine-PEG2-NH2 in Targeted Protein Degradation: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine-PEG2-NH2 is a synthetic, heterobifunctional molecule at the forefront of targeted protein degradation (TPD), a revolutionary therapeutic modality. It serves as a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the mechanism of action of PROTACs constructed using this linker, detailed experimental protocols for their characterization, and a representative case study of a similar PROTAC targeting Bromodomain-containing protein 4 (BRD4).
PROTACs are designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs induce its complete degradation, offering the potential for a more profound and durable therapeutic effect. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
In the case of Thalidomide-Piperazine-PEG2-NH2, the thalidomide component serves as the E3 ligase ligand, specifically engaging Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The piperazine-PEG2-NH2 portion acts as a flexible linker, ready for conjugation to a ligand that targets a specific protein for degradation.
Core Mechanism of Action
The fundamental mechanism of a PROTAC utilizing a Thalidomide-Piperazine-PEG2-NH2 linker revolves around the formation of a ternary complex, a crucial intermediate that brings the target protein and the E3 ligase into close proximity.
-
Ternary Complex Formation: The thalidomide moiety of the PROTAC binds to Cereblon (CRBN), while the warhead, attached to the piperazine linker, simultaneously binds to the target protein (e.g., BRD4). This results in the formation of a [Target Protein-PROTAC-CRBN] ternary complex.
-
Ubiquitination: The formation of this ternary complex facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to the target protein. The CRL4-CRBN complex acts as the catalyst for this polyubiquitination process, marking the target protein for degradation.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins.
-
PROTAC Recycling: After inducing the degradation of the target protein, the PROTAC is released and can engage another target protein and E3 ligase, acting catalytically to degrade multiple protein molecules.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway of a thalidomide-based PROTAC and a typical experimental workflow for its characterization.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for PROTAC synthesis and characterization.
Quantitative Data Presentation: A Representative Case Study
While specific data for a PROTAC using the exact Thalidomide-Piperazine-PEG2-NH2 linker is not publicly available, the following table summarizes representative data for a well-characterized BRD4-targeting PROTAC, dBET1, which utilizes a similar thalidomide-based E3 ligase recruitment strategy. This data illustrates the typical quantitative metrics used to evaluate PROTAC efficacy.
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | BRD4 | MV4;11 | < 1 | > 90 | [Winter et al., 2015] |
| ARV-825 | BRD4 | RS4;11 | 0.9 | > 95 | [Lu et al., 2015] |
Note:
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the characterization of a thalidomide-based PROTAC.
Protocol 1: Synthesis of a Thalidomide-Based PROTAC
This protocol provides a general framework for the synthesis of a PROTAC by conjugating a warhead to the Thalidomide-Piperazine-PEG2-NH2 linker.
Materials:
-
Thalidomide-Piperazine-PEG2-NH2
-
Target protein ligand (warhead) with a reactive functional group (e.g., carboxylic acid, activated ester)
-
Coupling reagents (e.g., HATU, HOBt)
-
Organic solvent (e.g., DMF, DMSO)
-
Diisopropylethylamine (DIPEA)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Dissolve the target protein ligand (1.0 eq) in an appropriate organic solvent.
-
Add the coupling reagents (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid (if applicable).
-
Add Thalidomide-Piperazine-PEG2-NH2 (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot Analysis of Target Protein Degradation
This protocol details the assessment of target protein degradation in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
Thalidomide-Piperazine-PEG2-NH2 represents a versatile and valuable tool for the development of PROTACs, a promising new class of therapeutics. By understanding its core mechanism of action, which centers on the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of a target protein, researchers can effectively design and characterize novel protein degraders. The experimental protocols and data presentation formats outlined in this guide provide a solid foundation for advancing research and development in the exciting field of targeted protein degradation.
The Role of Thalidomide-Piperazine-PEG2-NH2 in Modern Drug Discovery: A Technical Guide to its Application in Targeted Protein Degradation
For Immediate Release
A Deep Dive into a Key Building Block for Proteolysis Targeting Chimeras (PROTACs)
In the rapidly evolving landscape of therapeutic development, the principle of targeted protein degradation has emerged as a powerful modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), and the specific chemical building block, Thalidomide-Piperazine-PEG2-NH2 , represents a critical component for the synthesis of these innovative molecules. This technical guide provides an in-depth overview of its function, application, and the experimental methodologies used to validate its utility in a research setting.
Core Concept: A Bridge to Degradation
Thalidomide-Piperazine-PEG2-NH2 is a synthetic, heterobifunctional molecule designed explicitly for the construction of PROTACs.[1][2][3][4][5] It is not a therapeutic agent in itself but rather a sophisticated chemical tool. Its structure can be deconstructed into three key components:
-
Thalidomide-derived moiety: This part of the molecule serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[6] By engaging CRBN, a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex, it acts as the "recruiter" of the cell's natural protein disposal machinery.[7]
-
Piperazine-PEG2 Linker: This central element provides a flexible yet structurally defined spacer. The piperazine group can enhance rigidity and solubility, while the two-unit polyethylene glycol (PEG) chain offers hydrophilicity and precise spatial control. The length and composition of the linker are critical determinants of a PROTAC's efficacy.
-
Terminal Amine Group (-NH2): This primary amine provides a reactive handle for the covalent attachment of a "warhead" — a ligand designed to bind to a specific protein of interest (POI) that is targeted for degradation.
The overarching application of Thalidomide-Piperazine-PEG2-NH2 is, therefore, to serve as a foundational element in the synthesis of PROTACs, which are designed to bring a target protein into close proximity with the CRBN E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.
The PROTAC Mechanism of Action: A Catalytic Cycle of Destruction
A PROTAC synthesized using Thalidomide-Piperazine-PEG2-NH2 operates through a catalytic mechanism that hijacks the cell's ubiquitin-proteasome system.
Quantitative Data in PROTAC Research
While specific quantitative data for a PROTAC constructed with the exact Thalidomide-Piperazine-PEG2-NH2 linker is not prominently available in the reviewed literature, the following table outlines the key metrics universally used to characterize the efficacy of such molecules. These values are typically determined through the experimental protocols detailed in the subsequent section.
| Parameter | Description | Typical Units | Significance in Research |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | nM or µM | A primary measure of the PROTAC's potency; a lower DC50 indicates higher potency. |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | % | Indicates the efficacy of the PROTAC. A high Dmax is desirable. |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of the PROTAC to the target protein and to the E3 ligase. | nM or µM | Strong binding to both the target and the E3 ligase is often a prerequisite for efficient degradation. |
| Ternary Complex Kd | The dissociation constant for the formation of the ternary POI-PROTAC-E3 ligase complex. | nM or µM | A measure of the stability of the key intermediate complex required for ubiquitination. |
| Half-life of Degradation (t1/2) | The time required for the degradation of 50% of the target protein at a given PROTAC concentration. | hours | Characterizes the kinetics of the degradation process. |
Key Experimental Protocols
The successful development and characterization of a PROTAC synthesized from Thalidomide-Piperazine-PEG2-NH2 relies on a suite of standardized biochemical and cell-based assays.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line overexpressing the target protein) and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a defined period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain the total protein content.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., GAPDH or β-actin) is crucial to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the percentage of protein degradation relative to a vehicle-treated control. Plotting degradation percentage against PROTAC concentration allows for the determination of DC50 and Dmax.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to provide evidence that the PROTAC induces the formation of the critical ternary complex (Target Protein - PROTAC - CRBN).
Methodology:
-
Cell Treatment: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a gentle, non-denaturing buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein that is conjugated to magnetic or agarose beads. This will "pull down" the target protein and any interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads and analyze the eluate by Western blotting. Probe separate blots for the presence of the target protein and for CRBN. An increased amount of CRBN in the sample treated with the PROTAC compared to the control indicates the formation of the ternary complex.
Cell Viability Assays
These assays determine the functional consequence of degrading the target protein, particularly if the target is involved in cell survival or proliferation.
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for an extended period (e.g., 72 hours).
-
Viability Assessment: Add a reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®). The conversion of these reagents into a colored or luminescent product is proportional to the number of viable cells.
-
Data Analysis: Measure the signal using a plate reader. The results can be used to calculate an IC50 value, which represents the concentration of the PROTAC that inhibits cell growth by 50%.
Impact on Signaling Pathways
The ultimate goal of using a PROTAC derived from Thalidomide-Piperazine-PEG2-NH2 is to modulate a cellular signaling pathway by degrading a key protein node. For instance, if the target protein is a kinase involved in a cancer-promoting pathway, its degradation would lead to the downregulation of that pathway.
References
- 1. E3 Ligase Ligand-Linker Conjugate | DC Chemicals [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Thalidomide-Based PROTAC Building Blocks
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the synthesis of key thalidomide-based building blocks, which are fundamental components for the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to eliminate specific proteins of interest by hijacking the body's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2][3][4]
Thalidomide and its analogs, such as pomalidomide and lenalidomide, are widely used as E3 ligase ligands because they effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][5] The favorable drug-like properties of these molecules, including their smaller size and good cell permeability, make them a mainstay in PROTAC design.[3] This guide details the synthetic protocols for creating functionalized thalidomide, pomalidomide, and lenalidomide cores, providing a foundation for their conjugation to linkers and subsequent PROTAC assembly.
PROTAC Mechanism of Action: A Visual Overview
A thalidomide-based PROTAC initiates protein degradation by forming a ternary complex, simultaneously binding to the protein of interest (POI) and the CRBN substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex.[3] This proximity induces the ubiquitination of the POI by an E2-conjugating enzyme.[4] The poly-ubiquitin chain acts as a tag, marking the POI for degradation by the 26S proteasome.[3][4]
Synthesis of Hydroxylated Thalidomide Building Blocks
4-Hydroxythalidomide is a versatile intermediate, providing a hydroxyl group that serves as a key attachment point for linkers via reactions like Williamson ether synthesis.[2][6] This functional handle allows for the straightforward conjugation of the CRBN ligand to a linker destined for attachment to a POI ligand.[2]
Experimental Protocol 1: Synthesis of Thalidomide-O-PEG3-alcohol
This protocol outlines a two-stage process: the synthesis of 4-hydroxythalidomide and its subsequent coupling to a tosylated PEG linker.[2]
Stage 1: Synthesis of 4-Hydroxythalidomide
-
Reaction Setup: In a round-bottom flask, suspend 3-aminoglutarimide hydrochloride (1.0 eq) and 4-hydroxyphthalic acid (1.0 eq) in pyridine.
-
Condensation: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 4-hydroxythalidomide as a solid.
Stage 2: Coupling with PEG3-OTs (Williamson Ether Synthesis) [2]
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).[2]
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Coupling: Add a solution of the pre-synthesized tosylated PEG linker (PEG3-OTs, 1.2 eq) in anhydrous DMF to the reaction mixture.[2]
-
Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[2]
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final Thalidomide-O-PEG3-alcohol building block.[2]
| Parameter | Stage 1: 4-Hydroxythalidomide | Stage 2: Williamson Ether Synthesis |
| Key Reagents | 3-Aminoglutarimide HCl, 4-Hydroxyphthalic Acid | 4-Hydroxythalidomide, PEG3-OTs |
| Solvent | Pyridine | Anhydrous DMF or Acetonitrile |
| Base | Pyridine (acts as solvent and base) | K₂CO₃ or Cs₂CO₃[2] |
| Temperature | 120 °C | 60-80 °C[2] |
| Reaction Time | 4-6 hours | 12-24 hours[2] |
| Purification | Precipitation and Filtration | Silica Gel Chromatography[2] |
Synthesis of Pomalidomide-Based Building Blocks
Pomalidomide is a potent thalidomide analog.[5] A common strategy for creating pomalidomide-based building blocks for PROTACs involves the nucleophilic aromatic substitution (SNAr) reaction on 4-fluorothalidomide.[3][7] Recent advancements using microwave-assisted synthesis (MAS) have significantly accelerated this process, boosting yields and reducing reaction times compared to conventional heating.[7]
Experimental Protocol 2: Synthesis of a Pomalidomide-Piperazine Intermediate
This protocol describes a representative SNAr reaction to produce a pomalidomide building block with a Boc-protected piperazine linker moiety, adapted from published procedures.[3]
-
Reaction Setup: Dissolve 4-fluorothalidomide (1.0 eq) in Dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add tert-butyl piperazine-1-carboxylate (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.[3]
-
Reaction (Conventional): Heat the reaction mixture in an oil bath at 80-100 °C and stir overnight.
-
Reaction (Microwave-Assisted): Alternatively, heat the mixture in a microwave reactor at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[7] This method can increase yield by over 14% at the gram scale without needing purification.[7]
-
Work-up: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature and dilute with water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry. If necessary, further purification can be achieved by recrystallization or silica gel chromatography.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAS) [7] |
| Key Reagents | 4-Fluorothalidomide, Boc-piperazine, DIPEA[3] | 4-Fluorothalidomide, Boc-piperazine, DIPEA |
| Solvent | DMSO[3] | DMSO |
| Temperature | 80-100 °C | 120-150 °C |
| Reaction Time | Overnight (12-16 hours) | 15 minutes[7] |
| Typical Yield | Moderate | High (often >90%)[7] |
| Notes | Slower reaction times, may require purification. | Rapid, high yield, may not require purification.[7] |
Synthesis of Lenalidomide-Based Building Blocks
Lenalidomide can be functionalized for PROTAC synthesis through chemoselective alkylation of its arylamine.[8][9] Using a bulky organic base like DIPEA favors N-alkylation at the desired position, providing a direct route to attach linkers under mild conditions.[8][10]
Experimental Protocol 3: Chemoselective Alkylation of Lenalidomide
This protocol is based on the use of an organic base to achieve selective N-alkylation of the lenalidomide core.[8][9][10]
-
Reaction Setup: In a flask, dissolve lenalidomide (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.
-
Alkylation: Add the desired alkyl halide linker (e.g., an alkyl bromide or iodide containing a terminal functional group for subsequent conjugation, 1.2 eq) to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. The use of DIPEA is reported to be efficient for generating the desired arylamine alkylation product compared to inorganic bases.[8][9]
-
Work-up: Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the organic layer with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via silica gel chromatography to yield the functionalized lenalidomide building block.
| Parameter | Chemoselective Alkylation |
| Key Reagents | Lenalidomide, Alkyl Halide Linker |
| Solvent | Anhydrous DMF or DMSO |
| Base | DIPEA (Diisopropylethylamine)[8][9] |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Key Advantage | Mild conditions, high chemoselectivity for N-alkylation.[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 6. CAS 5054-59-14-Hydroxy-thalidomide | AxisPharm [axispharm.com]
- 7. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cereblon (CRBN) E3 ligase ligand-linker conjugates, a cornerstone of targeted protein degradation (TPD). It covers the fundamental mechanism of action, the critical components of these conjugates, quantitative data for prominent examples, and detailed experimental protocols for their evaluation.
Introduction to Cereblon and Targeted Protein Degradation
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, TPD agents like Proteolysis Targeting Chimeras (PROTACs) lead to the complete removal of the target protein.[2][3]
Cereblon (CRBN) is a substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex (CRL4^CRBN^).[4][5] This complex plays a pivotal role in tagging substrate proteins with ubiquitin, marking them for degradation by the 26S proteasome. The discovery that immunomodulatory drugs (IMiDs) like thalidomide bind to CRBN and modulate its substrate specificity was a breakthrough, paving the way for the rational design of CRBN-recruiting TPD agents.[5][6] CRBN is now one of the most frequently hijacked E3 ligases for this purpose.[7]
Mechanism of Action
CRBN-based conjugates, primarily PROTACs, are heterobifunctional molecules composed of three parts: a ligand that binds the protein of interest (POI), a ligand that recruits CRBN, and a chemical linker connecting the two.[8]
The mechanism proceeds through the following key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and the CRBN E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN).[1][4][8] The stability and conformation of this complex are critical for degradation efficacy.
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase complex to efficiently transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple POI molecules.[3]
Core Components of CRBN Conjugates
CRBN Ligands
The choice of CRBN ligand is fundamental to the design of the conjugate. Most are derived from IMiDs. While they share a common binding mode within a conserved tri-tryptophan pocket of CRBN, they differ in binding affinity and their intrinsic ability to degrade CRBN's natural "neosubstrates" (e.g., IKZF1, IKZF3).[6][9][10]
| Ligand | Parent Drug | Relative CRBN Affinity | Key Features |
| Thalidomide | Thalidomide | Baseline | The original CRBN ligand; lower binding affinity compared to analogs.[11] |
| Lenalidomide | Revlimid® | Higher than Thalidomide | Potent CRBN binder, widely used in PROTACs like ARV-110.[6][11][] |
| Pomalidomide | Pomalyst® | Higher than Lenalidomide | Often shows superior potency; used in PROTACs like ARV-471.[11][] |
| Iberdomide | (CC-220) | Very High | A next-generation, high-affinity ligand (CELMoD).[6] |
Linkers
The linker is not merely a spacer but a critical determinant of PROTAC efficacy. Its composition, length, and attachment point influence the stability and orientation of the ternary complex, which directly impacts degradation.[13]
-
Composition : Flexible polyethylene glycol (PEG) and alkyl chains are most common due to their synthetic accessibility.[14] More rigid linkers (e.g., containing aromatic rings) can provide conformational restriction, which may improve ternary complex formation.[13]
-
Length : Optimal linker length is target-dependent and must be empirically determined. A non-optimal length can lead to steric clashes or an inability to form a productive ternary complex.[13]
-
Attachment Point : The position where the linker is attached to the CRBN ligand is crucial. For instance, modifying the C5 position of the pomalidomide phthalimide ring can reduce the unwanted degradation of natural neosubstrates.[7][11]
Quantitative Data of Key CRBN Conjugates
The efficacy of a PROTAC is quantified by two key parameters:
-
DC₅₀ : The concentration of the compound that induces 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
The table below summarizes data for well-characterized CRBN-based PROTACs.
| PROTAC Name | Target Protein | CRBN Ligand | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line |
| dBET1 | BRD4 | JQ1-(+)-JQ1 | PEG | ~4 nM | >95% | HeLa |
| ARV-110 | Androgen Receptor (AR) | Lenalidomide Analog | Proprietary | ~1 nM | >95% | VCaP |
| ARV-471 | Estrogen Receptor (ER) | Pomalidomide Analog | Proprietary | <1 nM | >90% | MCF7 |
| MZ1 | BRD4 | JQ1-(+)-JQ1 | Alkyl/PEG | ~26 nM | >90% | HeLa |
Note: DC₅₀ and Dₘₐₓ values are approximate and can vary based on experimental conditions, such as treatment duration and cell line.
Experimental Protocols
Rigorous experimental validation is essential in the development of CRBN conjugates. Below are methodologies for key assays.
Protocol 1: Cellular Protein Degradation Assay (Western Blot)
This is the gold-standard method to directly visualize and quantify the reduction of a target protein.[2]
Methodology
-
Cell Culture and Treatment : Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC conjugate (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a predetermined duration (e.g., 16-24 hours).[2]
-
Cell Lysis : After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using an appropriate buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][3]
-
Protein Quantification : Determine the total protein concentration of each cell lysate using a BCA or similar protein assay to ensure equal loading.[2][15]
-
Sample Preparation & SDS-PAGE : Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate via electrophoresis.[2]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis : Apply an enhanced chemiluminescence (ECL) substrate and capture the signal with an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.[2]
Protocol 2: High-Throughput Degradation Assay (Nano-Glo® HiBiT)
The HiBiT system is a sensitive, luminescence-based method ideal for high-throughput screening and kinetic analysis of protein degradation in live cells.[17][18]
Methodology
-
Cell Line Generation : Use CRISPR/Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein. This ensures expression at physiological levels.[17]
-
Assay Setup : Plate the HiBiT-tagged cells in an opaque, white multi-well plate suitable for luminescence readings.
-
Compound Treatment : Add the PROTAC conjugates at various concentrations to the wells.
-
Lysis and Detection (Endpoint Mode) : After the desired incubation period (e.g., 24 hours), equilibrate the plate to room temperature. Add the Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT protein and furimazine substrate. This lyses the cells and allows the HiBiT tag to bind LgBiT, reconstituting a functional luciferase.[19]
-
Measurement : Mix the plate on an orbital shaker for 3-10 minutes to ensure complete lysis and signal generation. Measure the luminescent signal using a plate reader.[19]
-
Data Analysis : The luminescence is directly proportional to the amount of HiBiT-tagged protein.[19] Calculate the percentage of remaining protein relative to vehicle-treated controls to determine DC₅₀ and Dₘₐₓ values.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to confirm and characterize the formation of the POI-PROTAC-E3 ligase ternary complex.[20][21]
Methodology
-
Reagents :
-
Recombinant, tagged POI (e.g., GST-tagged).
-
Recombinant, tagged CRBN complex (e.g., His-tagged CRBN/DDB1).
-
TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Terbium-anti-GST).
-
TR-FRET acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His).
-
PROTAC compound dilutions.
-
-
Assay Setup : In a microplate, combine the recombinant proteins, the labeled antibodies, and varying concentrations of the PROTAC.[20][22]
-
Incubation : Incubate the mixture at room temperature for a set period (e.g., 180 minutes) to allow for complex formation and equilibrium to be reached.[20]
-
FRET Measurement : Measure the time-resolved FRET signal using a compatible plate reader. An increase in the FRET signal (energy transfer from donor to acceptor) indicates the proximity of the POI and CRBN, confirming ternary complex formation.[3][23]
-
Data Analysis : Plot the TR-FRET signal against the PROTAC concentration. A characteristic "hook effect" or bell-shaped curve is often observed, where the signal increases at lower PROTAC concentrations (promoting ternary complex formation) and decreases at higher concentrations (favoring binary complex formation).[23]
Drug Discovery and Development Workflow
The development of a novel CRBN-based conjugate is an iterative process involving computational design, chemical synthesis, and biological evaluation.[14]
Conclusion and Future Outlook
Cereblon-recruiting conjugates are at the forefront of targeted protein degradation, with several candidates advancing through clinical trials. The field continues to evolve with the discovery of novel, more selective CRBN ligands and innovative linker designs to improve drug-like properties and overcome resistance. Challenges remain in optimizing oral bioavailability and fully understanding the long-term consequences of modulating the CRBN E3 ligase. However, the modularity and catalytic nature of these conjugates ensure they will remain a powerful modality in the development of new medicines for a wide range of diseases.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 7. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
An In-Depth Technical Guide to Thalidomide-Piperazine-PEG2-NH2: A Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine-PEG2-NH2 is a synthetic, heterobifunctional molecule meticulously designed for application in the burgeoning field of targeted protein degradation (TPD). Specifically, it serves as a crucial building block in the construction of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the structure, mechanism of action, and potential applications of this molecule, with a focus on its role in recruiting the E3 ubiquitin ligase Cereblon (CRBN) to initiate the degradation of specific proteins of interest (POIs).
Core Structure and Function
Thalidomide-Piperazine-PEG2-NH2 is an E3 ligase ligand-linker conjugate. Its structure can be dissected into three key components:
-
Thalidomide Moiety: This well-characterized pharmacophore acts as the E3 ligase-recruiting element. It specifically and potently binds to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
-
Piperazine Linker: The piperazine ring provides a rigid and chemically stable connection point. Its inclusion in the linker can influence the conformational flexibility and spatial orientation of the resulting PROTAC, which are critical factors for efficient ternary complex formation.
-
PEG2-NH2 Linker: The two-unit polyethylene glycol (PEG) chain enhances the aqueous solubility and pharmacokinetic properties of the molecule. The terminal primary amine (-NH2) serves as a versatile chemical handle for conjugation to a ligand designed to bind a specific protein of interest, thereby completing the tripartite structure of a PROTAC.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₁N₅O₆ | [1] |
| Molecular Weight | 473.53 g/mol | [1] |
| CAS Number | 2357110-14-4 | [1] |
Mechanism of Action: The PROTAC Cycle
The utility of Thalidomide-Piperazine-PEG2-NH2 is realized when it is incorporated into a PROTAC. The resulting heterobifunctional molecule orchestrates a catalytic cycle of targeted protein degradation through the ubiquitin-proteasome system (UPS).
Caption: Workflow of PROTAC-mediated protein degradation.
The process begins with the PROTAC simultaneously binding to the POI and the CRBN E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides. The PROTAC molecule is not degraded in this process and can subsequently engage in further rounds of degradation, acting in a catalytic manner.
Signaling Pathways
The recruitment of CRBN by the thalidomide moiety can influence various signaling pathways. While the specific pathway affected is primarily determined by the nature of the targeted protein, the modulation of CRBN activity itself has been shown to impact cellular processes. For instance, CRBN has been implicated in the regulation of CD28 signaling in T-cells and the Wnt signaling pathway. Researchers developing PROTACs with Thalidomide-Piperazine-PEG2-NH2 should consider the potential for both on-target (POI-dependent) and off-target (CRBN-dependent) effects.
Caption: Logical relationship of CRBN and its substrates.
Experimental Protocols
While a specific, detailed synthesis protocol for Thalidomide-Piperazine-PEG2-NH2 is not publicly available in scientific literature, the general synthetic strategy would likely involve the coupling of a protected piperazine-PEG2-amine derivative with a reactive thalidomide precursor. The following outlines a conceptual experimental workflow for the conjugation of Thalidomide-Piperazine-PEG2-NH2 to a POI ligand containing a carboxylic acid, followed by characterization of the resulting PROTAC.
Conceptual Experimental Workflow: PROTAC Synthesis and Characterization
Caption: A conceptual workflow for PROTAC synthesis and testing.
1. PROTAC Synthesis (Amide Coupling):
-
Materials: Thalidomide-Piperazine-PEG2-NH2, POI ligand with a terminal carboxylic acid, a peptide coupling reagent (e.g., HATU, HOBt/EDC), and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).
-
Procedure:
-
Dissolve the POI ligand and coupling reagent in the anhydrous solvent.
-
Add the base and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of Thalidomide-Piperazine-PEG2-NH2 to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup to extract the crude product.
-
2. Purification:
-
The crude PROTAC is typically purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity.
3. Characterization:
-
LC-MS: To confirm the molecular weight of the final PROTAC.
-
NMR (¹H and ¹³C): To verify the chemical structure and confirm the successful conjugation of the two ligands via the linker.
4. In Vitro Evaluation:
-
Western Blot: To visually assess the degradation of the target protein in cells treated with the PROTAC at various concentrations and time points.
-
DC50/Dmax Determination: To quantify the potency (DC50: concentration at which 50% of the target protein is degraded) and efficacy (Dmax: maximum percentage of protein degradation) of the PROTAC.
Conclusion
Thalidomide-Piperazine-PEG2-NH2 is a valuable chemical tool for researchers engaged in the design and development of novel PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a versatile linker, provides a solid foundation for the construction of degraders targeting a wide array of proteins implicated in disease. While detailed synthetic and experimental data for this specific molecule are not extensively published, the principles and protocols outlined in this guide offer a robust framework for its successful application in the advancement of targeted protein degradation therapies.
References
The Strategic Application of Thalidomide-Piperazine-PEG2-NH2 in Novel PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The rational design of these heterobifunctional molecules is paramount to their success, with each component—the E3 ligase ligand, the target protein binder, and the interconnecting linker—playing a critical role in the potency and selectivity of the final construct. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and application of Thalidomide-Piperazine-PEG2-NH2, a versatile building block for the development of novel PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Introduction to PROTAC Technology and the Role of Thalidomide-Piperazine-PEG2-NH2
PROTACs are bifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven pharmacology offers several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and the ability to achieve sustained target suppression with transient exposure.
The "Thalidomide-Piperazine-PEG2-NH2" moiety is a purposefully designed E3 ligase ligand-linker conjugate that provides three key functionalities:
-
Thalidomide: This well-characterized immunomodulatory drug and its analogs are potent binders of the Cereblon (CRBN) E3 ligase, one of the most successfully exploited E3 ligases in PROTAC design.[1]
-
Piperazine: This cyclic diamine serves as a semi-rigid component within the linker, offering a degree of conformational constraint that can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and CRBN. Its inclusion can also enhance solubility and metabolic stability.
-
PEG2 (Polyethylene Glycol, 2 units): The short polyethylene glycol chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability. The length of the PEG linker is a critical parameter that must be optimized for each target.
-
Terminal Amine (-NH2): This primary amine provides a reactive handle for the straightforward conjugation of a "warhead"—a ligand designed to bind to a specific protein of interest—thereby completing the synthesis of the final PROTAC molecule.[2]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex, leading to target protein ubiquitination and degradation.
References
Methodological & Application
Application Notes and Protocols for the Conjugation of Thalidomide-Piperazine-PEG2-NH2 to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Thalidomide-Piperazine-PEG2-NH2, an E3 ligase ligand-linker, to a target ligand. This procedure is a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins.
The protocol outlines the conjugation of the primary amine of Thalidomide-Piperazine-PEG2-NH2 to a target ligand that has been pre-activated with an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards primary amines, forming stable amide bonds.[1][2] This method is widely applicable for protein and peptide ligands, as well as other molecules containing a suitable amine-reactive functional group.
Principle of the Reaction
The conjugation reaction is based on the nucleophilic attack of the primary amine of Thalidomide-Piperazine-PEG2-NH2 on the NHS-activated carboxyl group of the target ligand. This reaction results in the formation of a stable amide bond, covalently linking the thalidomide-PEG moiety to the target ligand, and the release of NHS as a byproduct. The reaction is typically performed in a slightly basic buffer to ensure the primary amine is deprotonated and thus more nucleophilic.[2]
Experimental Protocols
This section provides detailed methodologies for the key steps in the conjugation process: preparation of reagents, the conjugation reaction, and purification of the final conjugate.
Protocol 1: Preparation of Reagents
-
Target Ligand Solution:
-
Prepare the NHS-activated target ligand in an appropriate anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) at a concentration of 1-10 mg/mL.
-
Ensure the target ligand is free of any amine-containing buffers (e.g., Tris, glycine) as these will compete with the desired reaction.[2][3] If necessary, perform buffer exchange into a non-amine-containing buffer like Phosphate-Buffered Saline (PBS) at pH 7.2-7.4.[3]
-
-
Thalidomide-Piperazine-PEG2-NH2 Solution:
-
Prepare a stock solution of Thalidomide-Piperazine-PEG2-NH2 in anhydrous DMSO at a concentration of 10 mg/mL.
-
Equilibrate the vial of Thalidomide-Piperazine-PEG2-NH2 to room temperature before opening to prevent moisture condensation.[3]
-
-
Reaction Buffer:
-
Quenching Solution:
-
Prepare a 1 M Tris-HCl or 1 M glycine solution at pH 7.4. This will be used to stop the reaction by consuming any unreacted NHS esters.[2]
-
Protocol 2: Conjugation Reaction
-
In a reaction vial, combine the NHS-activated target ligand solution with the reaction buffer.
-
Add the Thalidomide-Piperazine-PEG2-NH2 solution to the reaction mixture. The recommended molar ratio of Thalidomide-Piperazine-PEG2-NH2 to the target ligand is between 10:1 and 40:1 to drive the reaction to completion, especially for protein ligands.[4] For smaller target ligands, a lower molar excess (e.g., 1.2 to 5 equivalents) may be sufficient.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.[3][5] Protect the reaction from light if any of the components are light-sensitive.
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.[2]
Protocol 3: Purification of the Conjugate
The purification method will depend on the properties of the target ligand.
-
For Protein/Large Molecule Ligands:
-
Dialysis: This is a gentle method to remove unreacted Thalidomide-Piperazine-PEG2-NH2 and other small molecules.[6][7][8][9]
-
Transfer the reaction mixture to a dialysis cassette with a suitable molecular weight cutoff (MWCO) that will retain the protein conjugate while allowing small molecules to diffuse out.
-
Dialyze against a large volume of PBS or a suitable storage buffer at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of impurities.[6]
-
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is effective for removing unreacted small molecules.[6][10]
-
-
For Small Molecule Ligands:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for purifying small molecule conjugates.[10]
-
Column Chromatography: Silica gel chromatography can be used if the polarity difference between the conjugate and starting materials is sufficient.
-
Data Presentation
The following tables summarize key quantitative data for the conjugation protocol.
Table 1: Recommended Reagent Concentrations and Molar Ratios
| Parameter | Recommended Value | Reference(s) |
| Target Ligand (Protein) Concentration | 1 - 10 mg/mL | [11][4] |
| Thalidomide-Linker Stock Concentration | 10 mg/mL in DMSO | [3] |
| Molar Ratio (Thalidomide-Linker : Target Ligand) | 10:1 to 40:1 (for proteins) | [4] |
| Reaction Buffer pH | 8.0 - 8.5 | [2][5] |
| Quenching Solution Concentration | 50 - 100 mM | [2] |
Table 2: Reaction Conditions
| Parameter | Condition | Reference(s) |
| Temperature | Room Temperature or 4°C | [5] |
| Incubation Time | 1 - 2 hours (RT) or overnight (4°C) | [3][5] |
| Solvent | Anhydrous DMSO or DMF (for stock solutions) | [3] |
Characterization of the Conjugate
After purification, it is essential to characterize the final conjugate to confirm its identity and determine the conjugation efficiency.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass of the conjugate, confirming the successful attachment of the Thalidomide-Piperazine-PEG2-NH2 moiety.[1][12][13]
-
Degree of Labeling (DOL): For protein ligands, the DOL, which is the average number of thalidomide-linker molecules conjugated per protein molecule, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and a wavelength specific to the thalidomide-linker if it has a distinct chromophore.[14][15][16][17][18]
Visualizations
Experimental Workflow
References
- 1. emerypharma.com [emerypharma.com]
- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 8. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 10. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-Piperazine-PEG2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Thalidomide-Piperazine-PEG2-NH2
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] By inducing the formation of a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[3] Thalidomide-Piperazine-PEG2-NH2 is a pre-functionalized chemical building block designed for the efficient synthesis of CRBN-recruiting PROTACs. It incorporates three key features:
-
Thalidomide: The CRBN-binding moiety that recruits the E3 ligase machinery.
-
Piperazine-PEG2 Linker: A short, hydrophilic linker that provides a balance of flexibility and rigidity. The piperazine moiety can enhance solubility and introduce a degree of conformational constraint, while the two-unit polyethylene glycol (PEG) chain offers hydrophilicity and appropriate spacing for ternary complex formation.[4][5] The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency.[5]
-
Terminal Amine (-NH2): A reactive functional group that serves as a convenient attachment point for a ligand targeting a specific protein of interest.
This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs utilizing Thalidomide-Piperazine-PEG2-NH2.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key concepts in PROTAC-mediated protein degradation and the general workflow for PROTAC synthesis and evaluation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: General workflow for PROTAC synthesis and evaluation.
Data Presentation: Impact of Linker on PROTAC Performance
The length and composition of the linker are critical for the efficacy of a PROTAC. The following tables summarize representative data for CRBN-based PROTACs, illustrating the impact of linker modifications on degradation potency.
| PROTAC Target | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Piperazine-PEG (13-15 atoms) | <100 | >90 | 22Rv1 | |
| METTL3 | Alkyl | 440 | >90 | MV4-11 | |
| METTL14 | Alkyl | 130 | >90 | MV4-11 | [6] |
| HDAC3 | Benzamide-VHL | 440 | 77 | HCT116 | [7] |
Table 1: Representative Degradation Data for CRBN-Based PROTACs. DC50: Concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation.
| Property | Alkyl Linker | PEG2 Linker | PEG4 Linker |
| Molecular Weight ( g/mol ) | ~786 | ~832 | ~919 |
| cLogP | 4.2 | 3.5 | 2.8 |
| Topological Polar Surface Area (Ų) | 165.2 | 174.5 | 193.0 |
| Hydrogen Bond Donors | 4 | 4 | 4 |
| Hydrogen Bond Acceptors | 11 | 12 | 14 |
| Number of Rotatable Bonds | 18 | 22 | 30 |
Table 2: Predicted Physicochemical Properties of a Representative BRD4-Targeting PROTAC with Different Linkers. Data is illustrative and calculated for a hypothetical PROTAC to demonstrate trends.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol describes a general method for the conjugation of Thalidomide-Piperazine-PEG2-NH2 to a protein of interest (POI) ligand containing a carboxylic acid functional group.
Materials:
-
Thalidomide-Piperazine-PEG2-NH2
-
POI ligand with a terminal carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup:
-
In a clean, dry vial, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add EDC (1.5 equivalents) and HOBt (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate vial, dissolve Thalidomide-Piperazine-PEG2-NH2 (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the solution of Thalidomide-Piperazine-PEG2-NH2.
-
Add the Thalidomide-Piperazine-PEG2-NH2 solution dropwise to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, quench the reaction with water.
-
Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by reverse-phase preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Collect the fractions containing the pure PROTAC and lyophilize to dryness.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).
-
Protocol 2: Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the ability of a synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the POI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Quantification:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with the loading control antibody.
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity.
-
-
Data Analysis:
-
Plot the normalized POI levels against the PROTAC concentration.
-
Determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation) values from the dose-response curve.
-
Conclusion
Thalidomide-Piperazine-PEG2-NH2 is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. Its pre-functionalized nature streamlines the synthetic process, allowing researchers to focus on the design and evaluation of novel protein degraders. The protocols and data presented in this document provide a comprehensive guide for the successful application of this reagent in targeted protein degradation research and drug development.
References
- 1. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Experimental workflow for PROTAC-mediated protein degradation assay
Application Notes: PROTAC-Mediated Protein Degradation
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs are engineered to eliminate the protein from the cell entirely.[2] These heterobifunctional molecules consist of two distinct ligands connected by a flexible linker.[2][3] One ligand binds to the protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[4] The cell's native ubiquitin-proteasome system then recognizes the ubiquitinated POI and targets it for degradation by the 26S proteasome.[2] This event-driven, catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to degrade a substantial amount of target protein.
Mechanism of Action
The core function of a PROTAC is to act as a bridge, bringing the target protein and an E3 ligase into close proximity. This action initiates a cascade of intracellular events that culminates in the degradation of the target protein. The key steps are:
-
Binding: The PROTAC independently binds to the POI and an E3 ligase (e.g., Cereblon or VHL).
-
Ternary Complex Formation: The PROTAC facilitates the formation of a stable ternary complex consisting of the POI, the PROTAC, and the E3 ligase.[5]
-
Ubiquitination: Within the complex, the E3 ligase transfers ubiquitin molecules to the POI, tagging it for degradation.[6]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI and degrades it into smaller peptides.[2]
-
Recycling: The PROTAC is then released and can engage another POI and E3 ligase, continuing its catalytic cycle.
PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Evaluation
A systematic and multi-faceted approach is required to characterize the activity and efficacy of a novel PROTAC. The workflow typically involves a series of in vitro cellular assays to confirm the mechanism of action, determine potency and efficacy, and assess potential liabilities.
Workflow for evaluating a PROTAC candidate.
Experimental Protocols
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels.[2]
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound (stock in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates to achieve 70-80% confluency at the time of harvest and allow them to adhere overnight.[4]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 1 nM to 10 µM.[3] Aspirate the old medium and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[4]
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS.[2] Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[4] Incubate on ice for 30 minutes.[4]
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet debris.[4] Collect the supernatant and determine the protein concentration using a BCA assay.[4]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[3]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[3] Transfer the separated proteins to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[2]
-
Wash the membrane three times with TBST.[2]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane three times with TBST.[2]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
Data Analysis:
-
Quantify the band intensity for the target protein and the loading control using densitometry software.[2]
-
Normalize the target protein signal to the loading control signal.[2]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.[2] A dose-response curve can then be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation) values.[2]
Protocol 2: Cell Viability/Cytotoxicity Assay
This assay determines the effect of the PROTAC and subsequent protein degradation on cell proliferation and health.
Materials:
-
Cell line in 96-well plates
-
PROTAC compound
-
CellTiter-Glo® Luminescent Cell Viability Assay or Cell Counting Kit-8 (CCK-8)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-25,000 cells/well and allow them to adhere overnight.[8][9]
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations in triplicate for a desired period (e.g., 72 hours).[7][9]
-
Assay:
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent according to the manufacturer's protocol. Mix and incubate to stabilize the luminescent signal.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.[10]
-
-
Data Acquisition: Measure luminescence or absorbance (at 450 nm for CCK-8) using a plate reader.[10][11]
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of cell viability.[11]
-
Plot the percent viability against the log of the PROTAC concentration and use non-linear regression to calculate the IC50 value.[11]
Protocol 3: Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[6]
Materials:
-
Materials from Protocol 1
-
Proteasome inhibitor (e.g., MG132)
-
Antibody for immunoprecipitation (IP) of the target protein
-
Antibody against ubiquitin
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., DC50 value) for a shorter time point (e.g., 1-4 hours). Include a control group pre-treated with MG132 (10 µM) for 1-2 hours before adding the PROTAC.[3][12]
-
Cell Lysis: Lyse the cells as described in Protocol 1.
-
Immunoprecipitation (IP):
-
Incubate the cell lysate with an antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads several times to remove non-specific binders.
-
-
Elution and Western Blot: Elute the protein from the beads and run a Western blot as described in Protocol 1.
-
Detection: Probe the membrane with an antibody against ubiquitin to detect the polyubiquitin chains on the immunoprecipitated target protein.
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.
Data Presentation
Quantitative data from PROTAC experiments should be summarized in clear, structured tables to allow for easy comparison between different compounds or conditions.
Table 1: Degradation Potency and Efficacy
| PROTAC ID | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) |
| PROTAC-A | Cell Line X | 25 | 92 | 24 |
| PROTAC-B | Cell Line X | 150 | 85 | 24 |
| PROTAC-A | Cell Line Y | 75 | 88 | 24 |
Table 2: Cytotoxicity Profile
| PROTAC ID | Cell Line | IC50 (nM) | Timepoint (h) |
| PROTAC-A | Cell Line X | 550 | 72 |
| PROTAC-B | Cell Line X | >10,000 | 72 |
| PROTAC-A | Cell Line Y | 1,200 | 72 |
References
- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 6. Ubiquitination Assay - Profacgen [profacgen.com]
- 7. benchchem.com [benchchem.com]
- 8. chinesechemsoc.org [chinesechemsoc.org]
- 9. Frontiers | Targeting BET Proteins With a PROTAC Molecule Elicits Potent Anticancer Activity in HCC Cells [frontiersin.org]
- 10. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Ubiquitination Assay with CRBN-Recruiting PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's native ubiquitin-proteasome system for the targeted degradation of specific proteins.[1][2][3] These molecules consist of two distinct ligands connected by a chemical linker: one binds to a Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[1]
A significant class of PROTACs recruits the Cereblon (CRBN) E3 ubiquitin ligase, which is a substrate receptor within the Cullin-RING Ligase 4 (CRL4-CRBN) complex.[1][4] The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase.[1][4] This proximity facilitates the transfer of ubiquitin (Ub) from an E2 conjugating enzyme to lysine residues on the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
The in vitro ubiquitination assay is a critical biochemical tool for validating the mechanism of action of a newly developed CRBN-recruiting PROTAC.[1] This cell-free assay directly measures a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system containing purified E1 activating enzyme, E2 conjugating enzyme, the E3 ligase complex, ubiquitin, and ATP.[1] The results confirm the formation of a productive ternary complex and provide a quantitative measure of the PROTAC's efficiency, serving as a crucial step before proceeding to more complex cell-based degradation assays.[1]
Principle of the Assay & Signaling Pathway
The in vitro ubiquitination assay reconstitutes the initial steps of the ubiquitin-proteasome pathway. The process is initiated by the PROTAC molecule, which physically links the target protein (POI) to the CRBN E3 ligase complex (composed of CRBN, DDB1, CUL4A, and RBX1).[1][5] This ternary complex formation is the key event for subsequent ubiquitination.
The enzymatic cascade proceeds as follows:
-
E1 Activation: The ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.
-
E2 Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).
-
E3 Ligation: The E3 ligase (CRL4-CRBN) recruits the ubiquitin-loaded E2 enzyme and catalyzes the transfer of ubiquitin to the POI, which has been brought into proximity by the PROTAC.
-
Polyubiquitination: This process is repeated to form a polyubiquitin chain on the POI, which acts as a degradation signal.
The following diagram illustrates this PROTAC-induced ubiquitination pathway.
Caption: PROTAC-mediated ubiquitination of a target protein via the CRL4-CRBN E3 ligase complex.
Materials and Reagents
Optimal concentrations may vary depending on the specific POI and enzymes used and should be determined empirically.
| Component | Stock Concentration | Suggested Final Concentration | Notes |
| Enzymes | |||
| E1 Activating Enzyme (e.g., UBE1) | 5 µM | 50 - 150 nM | ATP-dependent activation of ubiquitin. |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 40 µM | 100 - 500 nM | UBE2D2 (UbcH5b) is commonly used with CRBN.[1] |
| E3 Ligase Complex | 1 µM | 20 - 100 nM | Purified DDB1-CUL4A-RBX1-CRBN complex.[1] Neddylated CUL4A may enhance activity.[6] |
| Substrates & Cofactors | |||
| Ubiquitin (Human, recombinant) | 1 mg/mL (~117 µM) | 5 - 10 µM | Wild-type or tagged (e.g., His, FLAG) ubiquitin can be used. |
| Protein of Interest (POI) | 10-50 µM | 200 - 500 nM | Purified recombinant protein. |
| ATP Solution | 100 mM | 2 - 5 mM | Prepare fresh or use a stabilized solution. Essential for E1 activation. |
| Test Article & Buffers | |||
| CRBN-recruiting PROTAC | 10 mM (in DMSO) | 0.1 - 10 µM | A concentration range should be tested. |
| 10X Ubiquitination Buffer | 10X | 1X | e.g., 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT. |
| 5X SDS-PAGE Loading Buffer | 5X | 1X | To stop the reaction and prepare for electrophoresis. |
| Detection Reagents | |||
| Anti-POI Antibody | Varies | As per datasheet | Primary antibody for Western blot detection of the target protein. |
| Anti-Ubiquitin Antibody | Varies | As per datasheet | Can be used to confirm ubiquitination. |
| HRP-conjugated Secondary Antibody | Varies | As per datasheet | For chemiluminescent detection. |
| ECL Substrate | N/A | N/A | For visualization of HRP activity. |
Experimental Workflow
The diagram below outlines the major steps for performing and analyzing the in vitro ubiquitination assay.
Caption: Step-by-step experimental workflow for the in vitro ubiquitination assay.
Detailed Experimental Protocol
This protocol describes a standard 25 µL reaction. Reactions should be assembled on ice to prevent premature enzymatic activity. Including proper controls is critical for data interpretation.[1]
5.1. Reagent Preparation
-
Thaw all enzymes (E1, E2, E3), proteins (POI, Ubiquitin), and reagents on ice.
-
Briefly centrifuge vials to collect contents at the bottom.
-
Prepare a 1X ubiquitination buffer from the 10X stock.
-
Prepare serial dilutions of the PROTAC molecule in DMSO. The final DMSO concentration in all reactions should be kept constant and low (e.g., <1%).
5.2. Reaction Assembly (on ice)
-
Prepare a Master Mix: To ensure consistency, prepare a master mix of common reagents (1X Buffer, ATP, Ubiquitin, E1, E2) sufficient for all reactions plus a 10% overage.
-
Aliquot Master Mix: Add the appropriate volume of the master mix to each reaction tube.
-
Add Unique Components: Add the remaining components in the following order:
-
Deionized Water (to final volume of 25 µL)
-
Protein of Interest (POI)
-
E3 Ligase Complex (CRL4-CRBN)
-
PROTAC dilution or DMSO (for vehicle control)
Example Reaction Setup (25 µL):
Component Stock Conc. Volume to Add Final Conc. 10X Ubiquitination Buffer 10X 2.5 µL 1X ATP 100 mM 1.25 µL 5 mM Ubiquitin 1 mg/mL 2.1 µL 10 µM E1 Enzyme 5 µM 0.5 µL 100 nM E2 Enzyme 40 µM 0.25 µL 400 nM POI 20 µM 0.5 µL 400 nM E3 Ligase Complex 1 µM 1.25 µL 50 nM PROTAC (or DMSO) 250 µM 1.0 µL 10 µM Deionized Water N/A 15.65 µL N/A | Total Volume | | 25 µL | |
-
5.3. Control Reactions Set up the following essential controls to validate the results:
-
No PROTAC (- Cmpd): Replace the PROTAC with an equivalent volume of DMSO vehicle to demonstrate that ubiquitination is PROTAC-dependent.
-
No E3: Replace the E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No E1: Replace the E1 enzyme with buffer to confirm the reaction is ATP and E1-dependent.
-
No ATP: Replace ATP with buffer.
5.4. Incubation and Reaction Termination
-
Gently mix the reactions.
-
Incubate at 37°C for 30-90 minutes. The optimal time may need to be determined empirically.
-
Stop the reaction by adding 6.25 µL of 5X SDS-PAGE Loading Buffer.
-
Boil the samples at 95°C for 5 minutes to denature the proteins.
5.5. Detection by Western Blot
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel).[1]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody: Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Visualization: Wash the membrane again, add an enhanced chemiluminescence (ECL) substrate, and visualize the bands using a chemiluminescence imager.[1]
Data Analysis and Interpretation
The primary output of the assay is a Western blot image.[1]
-
Positive Result: Successful PROTAC-mediated ubiquitination is indicated by the appearance of higher molecular weight bands or a smear above the band corresponding to the unmodified POI. This "ladder" of bands represents the addition of multiple ubiquitin molecules.[1]
-
Negative Controls: The "No PROTAC" lane should show significantly less or no ubiquitination compared to the complete reaction. The "No E1" and "No E3" lanes should show no ubiquitination ladder, confirming the enzymatic dependency of the reaction.[1]
-
Quantitative Analysis: The intensity of the ubiquitinated bands (the ladder/smear) and the unmodified POI band can be quantified using densitometry software (e.g., ImageJ). The ubiquitination efficiency can be expressed as the ratio of the ubiquitinated POI signal to the total POI signal.
Example Table for Quantitative Data Summary:
| PROTAC ID | Concentration (µM) | Ubiquitinated POI Signal (Normalized Densitometry Units) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | N/A | 150.5 | 1.0 |
| PROTAC-A | 0.1 | 320.1 | 2.1 |
| PROTAC-A | 1.0 | 1850.7 | 12.3 |
| PROTAC-A | 10.0 | 2540.2 | 16.9 |
| PROTAC-B | 1.0 | 980.4 | 6.5 |
| Negative Control PROTAC | 10.0 | 165.8 | 1.1 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No ubiquitination signal in any lane | Inactive enzyme (E1, E2, or E3) or ATP. | Test each enzyme individually. Use freshly prepared ATP. Ensure proper storage of all reagents at -80°C. |
| No ubiquitination in PROTAC lane, but present in positive control (if used) | Unproductive ternary complex formation. | The PROTAC may bind the POI and CRBN but not in a conformation suitable for ubiquitin transfer. This may require redesigning the PROTAC linker.[7] |
| Low PROTAC concentration or potency. | Test a wider and higher range of PROTAC concentrations. | |
| Inactive POI or missing lysine residues at the surface. | Confirm the purity and folding of the recombinant POI. Check the protein sequence for accessible lysine residues. | |
| High background ubiquitination in "No PROTAC" lane | PROTAC-independent (basal) ubiquitination of the POI by the E3 ligase. | This can occur if the POI is a weak endogenous substrate of CRBN. The result is still valid if the PROTAC significantly enhances the signal. |
| Contaminating E3 ligases in protein preps. | Use highly purified recombinant proteins. | |
| Inconsistent results | Pipetting errors or inconsistent reagent activity. | Prepare a master mix for common reagents. Aliquot enzymes to avoid multiple freeze-thaw cycles. |
References
Application Notes and Protocols for Measuring PROTAC-Induced Protein Degradation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate unwanted proteins from cells.[1][2] These heterobifunctional molecules consist of two distinct ligands connected by a linker; one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] The efficacy of a PROTAC is commonly assessed by quantifying the degradation of the target protein, for which Western blotting is a widely used and reliable technique.[1] Key parameters determined from these experiments include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[1]
Signaling Pathway of PROTAC-Mediated Protein Degradation
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] A PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[4][5][6] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 7. researchgate.net [researchgate.net]
Application of Thalidomide-Piperazine-PEG2-NH2 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-Piperazine-PEG2-NH2 is a key bifunctional building block used in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality in cancer research. This molecule consists of a thalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), connected via a piperazine-polyethylene glycol (PEG) linker to a terminal amine group (NH2). This amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI) for degradation.
PROTACs synthesized using this building block hijack the cell's natural ubiquitin-proteasome system. By simultaneously binding to both the target protein and the CRBN E3 ligase, the PROTAC facilitates the formation of a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to overcome drug resistance and target previously "undruggable" proteins. The inclusion of a piperazine-PEG linker can enhance the solubility, permeability, and conformational rigidity of the PROTAC, which are critical parameters for its efficacy.
Mechanism of Action
PROTACs constructed from Thalidomide-Piperazine-PEG2-NH2 operate through a catalytic mechanism to induce the degradation of a target protein.
-
Ternary Complex Formation : The PROTAC, with its two distinct ligands, forms a ternary complex by binding simultaneously to the protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase.
-
Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation : The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.
-
PROTAC Recycling : After the degradation of the POI, the PROTAC is released and can engage with another POI and E3 ligase, thus acting catalytically.
Application Notes and Protocols: PROTAC Design and Synthesis Using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1][4][5] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[5][6]
Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design.[5][7] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity, flexibility, and biocompatibility.[3][7] These properties can enhance the solubility and cell permeability of the often large and lipophilic PROTAC molecules, and the variable length of the PEG chain allows for precise optimization of the distance between the POI and the E3 ligase to achieve efficient ubiquitination and subsequent degradation.[4][6][7]
These application notes provide a comprehensive guide to the design and synthesis of PROTACs utilizing PEG linkers, including detailed experimental protocols and quantitative data to aid researchers in the rational development of next-generation protein degraders.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[1][2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase.[2][8] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][6] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[2][9]
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biopharma.co.uk [biopharma.co.uk]
Application Notes and Protocols: Techniques for Confirming Ternary Complex Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ternary complexes, consisting of three distinct molecules bound together, are central to numerous biological processes. In drug development, particularly in the burgeoning field of targeted protein degradation, the formation of a stable ternary complex is a critical event.[1][2] Modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues function by inducing proximity between a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[][4][5] The stability, kinetics, and thermodynamics of this complex are paramount to the efficacy of the degrader molecule.[][6] Therefore, robust and quantitative methods to confirm and characterize ternary complex formation are essential for the rational design and optimization of these novel therapeutics.[][7][8][9]
This document provides detailed application notes and protocols for key biophysical and cellular techniques used to study ternary complex formation.
The Concept of Cooperativity
A key parameter in the study of ternary complexes is cooperativity (α). Cooperativity describes how the binding of one component influences the binding of the other.
-
Positive Cooperativity (α > 1): The binding of the first protein to the bifunctional molecule increases the affinity for the second protein.
-
Negative Cooperativity (α < 1): The binding of the first protein decreases the affinity for the second protein.
Understanding cooperativity is crucial as it provides insights into the interactions driving the stability of the ternary complex.[7][10]
Biophysical Techniques for In Vitro Characterization
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor macromolecular interactions in real-time.[] By immobilizing one of the interacting partners (e.g., the E3 ligase) on the chip, the binding of the other components (PROTAC and target protein) can be measured, providing kinetic data (association and dissociation rates) and affinity (KD).[][11]
Experimental Protocol:
-
Immobilization:
-
Covalently immobilize a high-purity E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip (e.g., CM5) via amine coupling.
-
Aim for a low immobilization density to avoid mass transport limitations.
-
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized ligase surface.
-
To measure the binding to the target protein, a separate experiment can be run with the target protein immobilized.
-
-
Ternary Complex Formation:
-
Inject a constant, saturating concentration of the target protein mixed with a serial dilution of the PROTAC over the immobilized E3 ligase.
-
Alternatively, inject the PROTAC and target protein sequentially.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding for binary interactions, or more complex models for ternary interactions) to determine kinetic parameters (ka, kd) and the dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the KD of the target protein binding to the ligase in the presence and absence of the PROTAC.
-
Data Presentation:
| Interaction | Analyte | K D (nM) | k a (1/Ms) | k d (1/s) |
| PROTAC - Ligase | PROTAC | 29 | 1.5 x 10^5 | 4.3 x 10^-3 |
| PROTAC - Target | PROTAC | 1 | 2.1 x 10^6 | 2.1 x 10^-3 |
| Ternary Complex | Target + PROTAC | 0.5 | 3.8 x 10^6 | 1.9 x 10^-3 |
Note: The above data is illustrative. Actual values will vary depending on the system under study.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change associated with a binding event.[7] By titrating one component into a solution containing the other(s), the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) can be determined in a single, label-free experiment.[7][10]
Experimental Protocol:
-
Sample Preparation:
-
Prepare purified, concentrated solutions of the proteins and the small molecule in the same buffer to minimize heat of dilution effects.
-
Degas all solutions thoroughly.
-
-
Binary Titrations:
-
Titrate the PROTAC into the target protein solution to determine their binary binding affinity.
-
In a separate experiment, titrate the PROTAC into the E3 ligase solution.
-
-
Ternary Complex Titration:
-
Titrate the target protein into a solution containing the E3 ligase pre-saturated with the PROTAC.
-
-
Data Analysis:
-
Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding) to obtain KD, ΔH, and n.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Data Presentation:
| Titration | K D (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| PROTAC into Target | 4 | 1.05 | -8.5 | -2.7 |
| PROTAC into Ligase | 66 | 0.98 | -7.2 | -3.1 |
| Target into Ligase + PROTAC | 2.5 | 1.02 | -10.1 | -1.8 |
Note: The above data is illustrative, based on published studies.[6][11]
Fluorescence Resonance Energy Transfer (FRET)
Principle: FRET is a distance-dependent energy transfer between two fluorophores (a donor and an acceptor).[] When a PROTAC brings a donor-labeled protein and an acceptor-labeled protein into close proximity, an increase in FRET signal is observed, confirming ternary complex formation.[2]
Experimental Protocol:
-
Protein Labeling:
-
Label the target protein with a donor fluorophore (e.g., terbium) and the E3 ligase with an acceptor fluorophore (e.g., fluorescein), or vice versa. This can be achieved using fluorescently tagged antibodies or by direct chemical conjugation.
-
-
Assay Setup:
-
In a microplate, combine the labeled target protein and E3 ligase at fixed concentrations.
-
Add a serial dilution of the PROTAC.
-
-
Signal Detection:
-
Incubate to allow complex formation.
-
Measure the FRET signal using a plate reader capable of time-resolved FRET (TR-FRET) to minimize background fluorescence.
-
-
Data Analysis:
-
Plot the FRET ratio against the PROTAC concentration. A bell-shaped curve is often observed, which is characteristic of ternary complex formation and the "hook effect" at high concentrations.[1]
-
Data Presentation:
| Compound | EC50 (nM) | Max FRET Ratio |
| PROTAC A | 50 | 2.5 |
| PROTAC B | 120 | 1.8 |
| Negative Control | >10,000 | 1.1 |
Note: EC50 represents the concentration of PROTAC required to achieve 50% of the maximal FRET signal.
Cellular Techniques for In Vivo Confirmation
NanoBRET™/HiBiT Assays
Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay that can be used in living cells.[1] In the NanoBRET™ assay, the target protein is fused to a NanoLuc® luciferase (donor), and the E3 ligase is fused to a HaloTag® protein that is labeled with a fluorescent acceptor.[1] Ternary complex formation brings the donor and acceptor into close proximity, resulting in energy transfer.[1][11]
Experimental Protocol:
-
Cell Line Generation:
-
Generate a stable cell line expressing the E3 ligase (e.g., VHL or CRBN) fused to HaloTag®.
-
Transfect these cells with a plasmid encoding the target protein fused to NanoLuc® or use CRISPR/Cas9 to endogenously tag the target protein with HiBiT (a small peptide that reconstitutes a functional NanoLuc® with LgBiT).
-
-
Assay Execution:
-
Plate the cells in a white, opaque microplate.
-
Add the HaloTag® fluorescent ligand to label the E3 ligase.
-
Treat the cells with a serial dilution of the PROTAC.
-
Add the NanoLuc® substrate and immediately measure both the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation in a cellular environment.
-
Data Presentation:
| Compound | Cellular EC50 (nM) | Max BRET Ratio |
| PROTAC X | 25 | 0.8 |
| PROTAC Y | 80 | 0.5 |
| Negative Control | >10,000 | 0.1 |
Co-Immunoprecipitation (Co-IP)
Principle: Co-IP is a classic technique used to study protein-protein interactions in their native cellular environment. To confirm ternary complex formation, a two-step immunoprecipitation can be performed.[12]
Experimental Protocol:
-
Cell Culture and Transfection:
-
Co-transfect cells (e.g., HEK293T) with constructs expressing the target protein with one tag (e.g., Flag) and the E3 ligase with another tag (e.g., HA).[12]
-
-
Cell Lysis and First IP:
-
Lyse the cells under non-denaturing conditions.
-
Perform the first immunoprecipitation using an antibody against the first tag (e.g., anti-Flag).
-
-
Elution and Second IP:
-
Western Blot Analysis:
-
Analyze the final immunoprecipitated sample by Western blot using antibodies against both tagged proteins and the endogenous third partner (if applicable). The presence of all three proteins confirms the formation of a ternary complex.[12]
-
Data Presentation:
The results are typically presented as Western blot images showing the presence of all three components in the final immunoprecipitate.
Visualizations
Caption: Conceptual overview of ternary complex formation pathways.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR).
Caption: Signaling pathway for the NanoBRET™ cellular assay.
References
- 1. Ternary Complex Formation [france.promega.com]
- 2. Ternary complex formation - Profacgen [profacgen.com]
- 4. Protein–protein interfaces in molecular glue-induced ternary complexes: classification, characterization, and prediction - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biophysical and computational approaches to study ternary complexes: A 'cooperative relationship' to rationalize targeted protein degradation [diposit.ub.edu]
- 10. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
Determining Efficacy of Novel PROTACs: Application Notes and Protocols for DC50 and Dmax Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and Key Efficacy Parameters
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[2] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker.[3] One ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4][5]
The efficacy of a novel PROTAC is primarily assessed by two key parameters:
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax (maximum degradation): The maximum percentage of protein degradation achievable with the PROTAC. A higher Dmax value signifies greater efficacy.
This document provides detailed application notes and experimental protocols for the determination of DC50 and Dmax values for novel PROTACs.
Signaling Pathway of PROTAC Action
The mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[5] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, which is then recognized and degraded by the proteasome.[3][5]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for DC50 and Dmax Determination
A typical workflow for characterizing a novel PROTAC involves a series of experiments to quantify its degradation ability and assess its impact on cellular function.
Caption: Experimental workflow for PROTAC characterization.
Data Presentation: Summary of Quantitative Data
The following table provides a template for summarizing the quantitative data obtained from the characterization of a novel PROTAC.
| Cell Line | Target Protein | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | IC50 (µM) |
| Cell Line A | Protein X | CRBN | 10 | 95 | 1.2 |
| Cell Line B | Protein X | VHL | 25 | 90 | 2.5 |
| Cell Line C | Protein Y | CRBN | 5 | 98 | 0.8 |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.[2]
Materials:
-
Cell culture reagents
-
Novel PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples with Laemmli buffer and boil to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (e.g., sigmoidal, 4PL) to determine the DC50 and Dmax values.[2]
-
Protocol 2: Live-Cell Protein Degradation Assay (HiBiT Assay)
This protocol describes a high-throughput method for quantifying protein degradation in live cells using the HiBiT system.[6] This technology involves tagging the endogenous target protein with a small HiBiT peptide, which can combine with a larger LgBiT subunit to form a luminescent enzyme.
Materials:
-
CRISPR-edited cell line expressing the HiBiT-tagged target protein
-
LgBiT protein or expression vector
-
White, opaque 96-well or 384-well plates
-
Nano-Glo® Live Cell Assay Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the HiBiT-tagged cells in a white-walled multi-well plate at a suitable density.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in assay medium.
-
Add the PROTAC solutions to the wells, including a vehicle control.
-
-
Luminescence Measurement:
-
Add the Nano-Glo® Live Cell Assay Reagent to each well.
-
Incubate the plate according to the manufacturer's instructions to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal from PROTAC-treated wells to the vehicle control wells.
-
The percentage of remaining protein is directly proportional to the luminescence signal.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of the PROTAC on cell viability and to calculate the IC50 value.[7]
Materials:
-
Cells and complete growth medium
-
Novel PROTAC compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 72 hours).
-
-
MTT Incubation and Solubilization:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Data Analysis and Interpretation
The determination of DC50 and Dmax values requires fitting the dose-response data to a suitable model. A common approach is to use a four-parameter logistic (4PL) model.
Caption: Logic for DC50 and Dmax determination.
The 4PL equation is: Y = Bottom + (Top - Bottom) / (1 + (X / DC50)^HillSlope)
Where:
-
Y is the percentage of remaining protein.
-
X is the PROTAC concentration.
-
Top is the maximum percentage of remaining protein (ideally 100%).
-
Bottom is the minimum percentage of remaining protein, from which Dmax can be calculated (Dmax = 100 - Bottom).
-
DC50 is the concentration at which 50% of the protein is degraded.
-
HillSlope describes the steepness of the curve.
Specialized software such as GraphPad Prism or R can be used for curve fitting and parameter extraction. It is important to note that PROTAC dose-response curves can sometimes exhibit a "hook effect," where at very high concentrations, the degradation efficiency decreases due to the formation of unproductive binary complexes. In such cases, a biphasic dose-response model may be more appropriate for data fitting.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low PROTAC Efficiency with Thalidomide-Piperazine-PEG2-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency with PROTACs composed of a thalidomide E3 ligase ligand, a piperazine-containing linker, and a short PEG2 spacer (Thalidomide-Piperazine-PEG2-NH2).
Frequently Asked Questions (FAQs)
Q1: My Thalidomide-Piperazine-PEG2-NH2 PROTAC is showing little to no degradation of my target protein. What are the initial troubleshooting steps?
A1: When encountering low degradation efficiency, a systematic approach is crucial. Here are the primary checkpoints:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation can occur during storage or in the experimental medium.
-
E3 Ligase Expression: Confirm that the cell line used for your experiment expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide. Low CRBN expression is a common reason for the failure of thalidomide-based PROTACs.[1]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).
-
Concentration Range and the "Hook Effect": Test a broad range of PROTAC concentrations (e.g., 0.1 nM to 10 µM). Excessively high concentrations can lead to the "hook effect," where the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) dominates over the productive ternary complex (Target-PROTAC-CRBN), paradoxically reducing degradation.[2][]
Q2: Could the short PEG2 linker in my PROTAC be the cause of low efficiency?
A2: Yes, the linker length is a critical determinant of PROTAC efficacy. A short linker like PEG2 can present challenges:
-
Steric Hindrance: A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable and productive ternary complex.[4][] Some studies have shown that PROTACs with linkers shorter than 4 PEG units can have impaired binding affinity.[4]
-
Suboptimal Ternary Complex Conformation: The linker's length and composition dictate the orientation of the target protein and E3 ligase within the ternary complex. A short linker might not allow for a conformation that exposes the target protein's lysine residues for ubiquitination.
Q3: How does the piperazine component of the linker influence my PROTAC's performance?
A3: The piperazine ring in the linker can significantly impact your PROTAC's properties:
-
Rigidity: Piperazine introduces rigidity to the linker, which can be advantageous by reducing the entropic penalty of forming the ternary complex.[][6] This pre-organization can lead to more stable ternary complex formation.
-
Solubility and Permeability: The piperazine moiety can influence the physicochemical properties of the PROTAC. It can increase aqueous solubility and, in some cases, improve cell permeability.[7][8][9] However, the protonation state of piperazine, which is influenced by its chemical environment, can affect these properties.[2][9][10]
Q4: I suspect poor cell permeability is the issue. How can I verify this and what can be done?
A4: Poor cell permeability is a common hurdle for PROTACs due to their relatively high molecular weight.[4]
-
Verification: You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or by using cellular target engagement assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ assays.[11]
-
Improvement Strategies: While modifying the core structure isn't always feasible, understanding the permeability limitations can inform the design of future PROTAC iterations. For existing compounds, ensure that the experimental conditions (e.g., serum concentration in the media) are optimized.
Q5: What is the "hook effect" and how do I know if it's affecting my results?
A5: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[][12] This results in a characteristic bell-shaped dose-response curve. It is caused by the formation of non-productive binary complexes at excessive PROTAC concentrations.[12] To determine if you are observing a hook effect, it is essential to perform a dose-response experiment with a wide range of concentrations, including both low and high concentrations.[13]
Troubleshooting Guides
Issue 1: No or Weak Target Degradation Observed
| Possible Cause | Recommended Action |
| PROTAC Integrity Compromised | Verify the purity and identity of your PROTAC stock using LC-MS and NMR. Prepare fresh stock solutions. |
| Low E3 Ligase (CRBN) Expression | Confirm CRBN expression in your cell line by Western Blot or qPCR. If expression is low, consider using a different cell line. |
| Inefficient Ternary Complex Formation | The short PEG2 linker may be causing steric hindrance. Perform a Co-Immunoprecipitation (Co-IP) or a biophysical assay (e.g., SPR, FRET) to directly assess ternary complex formation.[14] |
| Poor Cell Permeability | The piperazine-PEG2 linker may not be optimal for cellular uptake. Conduct a cell permeability assay (e.g., PAMPA) or a cellular target engagement assay (e.g., CETSA). |
| "Hook Effect" at Tested Concentrations | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.[][13] |
| Rapid Protein Synthesis | The rate of new protein synthesis may be outpacing degradation. Perform a time-course experiment to assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours). |
Issue 2: Inconsistent Degradation Results Between Experiments
| Possible Cause | Recommended Action |
| Cell Culture Variability | Standardize cell seeding density and ensure cells are in a consistent growth phase for all experiments. |
| Reagent Instability | Prepare fresh dilutions of the PROTAC for each experiment. Ensure the stability of antibodies and other reagents. |
| Variable Incubation Times | Use a precise timer for all incubation steps. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol quantifies the extent of target protein degradation following PROTAC treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the Thalidomide-Piperazine-PEG2-NH2 PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to a loading control (e.g., GAPDH, β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the formation of the Target-PROTAC-CRBN ternary complex within cells.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration that is expected to induce degradation and a vehicle control.
-
Lyse cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with Protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against CRBN or the target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples and the input lysates.
-
Probe the membrane with antibodies against the target protein and CRBN to detect the co-immunoprecipitated proteins.
-
Protocol 3: In-Cell Ubiquitination Assay
This protocol confirms that the PROTAC is inducing the ubiquitination of the target protein.
-
Cell Treatment:
-
Treat cells with the PROTAC. It is crucial to co-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of ubiquitinated proteins.[9]
-
-
Immunoprecipitation of Target Protein:
-
Lyse the cells and perform immunoprecipitation for the target protein as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Run the immunoprecipitated samples on an SDS-PAGE gel.
-
Probe the Western blot with an anti-ubiquitin antibody. A high molecular weight smear or laddering pattern in the lane corresponding to the PROTAC and MG132 co-treatment indicates ubiquitination of the target protein.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Troubleshooting workflow for low PROTAC efficiency.
Caption: The "Hook Effect" in PROTAC experiments.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. precisepeg.com [precisepeg.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Overcoming the "Hook Effect" in PROTAC Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively address the "hook effect" in Proteolysis Targeting Chimera (PROTAC) experiments. Our goal is to facilitate accurate data interpretation and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC dose-response experiments where, beyond an optimal concentration, increasing the amount of a PROTAC leads to a decrease in the degradation of the target protein.[1][2] This results in a characteristic bell-shaped or "U-shaped" dose-response curve, contrasting with the typical sigmoidal curve seen with traditional inhibitors.[3][4]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the fundamental mechanism of PROTACs, which relies on the formation of a productive ternary complex consisting of the target protein, the PROTAC, and an E3 ligase.[2] At excessively high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2] These binary complexes are unable to facilitate the ubiquitination and subsequent degradation of the target protein, thus competitively inhibiting the formation of the essential ternary complex.[2]
Q3: What are the experimental consequences of the hook effect?
A3: The primary consequence of an unrecognized hook effect is the potential for gross misinterpretation of experimental data. A potent PROTAC might be incorrectly classified as weak or inactive if tested at concentrations that fall on the downward slope of the bell-shaped curve.[2] This can lead to the inaccurate determination of key efficacy parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), potentially resulting in the premature termination of promising drug discovery candidates.[2]
Q4: At what concentration range is the hook effect typically observed?
A4: The concentration at which the hook effect becomes apparent is highly dependent on the specific PROTAC, target protein, E3 ligase, and cell line used. However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[2] It is therefore crucial to perform dose-response experiments over a wide range of concentrations, spanning from picomolar (pM) to high micromolar (µM), to accurately define the optimal concentration window for degradation and identify the onset of the hook effect.[2]
Troubleshooting Guide
Problem 1: My dose-response curve exhibits a bell shape, with decreased degradation at high PROTAC concentrations.
-
Likely Cause: You are observing the classic "hook effect."
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a broader and more granular range of PROTAC concentrations to fully delineate the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that elicits the maximal degradation (Dmax). For future experiments, use concentrations at or below this optimal level.
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays such as NanoBRET, AlphaLISA, or Co-Immunoprecipitation (Co-IP) to directly measure the formation of the ternary complex across the same concentration range. A corresponding decrease in ternary complex formation at high PROTAC concentrations will confirm the hook effect.
-
Problem 2: My PROTAC shows weak or no degradation at the tested concentrations.
-
Likely Cause: This could be due to several factors, including testing concentrations that are too high (within the hook effect region), too low to be effective, or inherent inactivity of the PROTAC.
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a very wide range of concentrations (e.g., 1 pM to 100 µM) to ensure you are not missing the optimal degradation window.
-
Verify Target Engagement: Confirm that your PROTAC can independently bind to both the target protein and the E3 ligase using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Confirm E3 Ligase Expression: Ensure that the cell line used expresses sufficient levels of the E3 ligase recruited by your PROTAC.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal PROTAC concentration to determine the ideal degradation time.
-
Quantitative Data Summary
The following tables provide a summary of quantitative data for well-characterized PROTACs, illustrating the parameters used to define their efficacy and the potential for a hook effect.
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| MZ1 | BRD4 | VHL | HeLa | ~10-30 | >80 | Pronounced hook effect observed at concentrations >1 µM.[5] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | ~1 | >95 | Favorable safety profile with dose-proportional pharmacokinetics.[6] |
| dBET1 | BET family | CRBN | RS4;11 | 30 | >90 | Hook effect observed at concentrations >1 µM. |
| Compound 22 | HDAC3 | VHL | HCT116 | 440 | 77 | Minimal hook effect observed.[7] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol details the steps to quantify the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Plate cells in a multi-well format to achieve 70-80% confluency at the time of harvest.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. A wide concentration range (e.g., 1 pM to 10 µM) is recommended. Include a vehicle-only control (e.g., DMSO). Treat cells for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with appropriate secondary antibodies.
-
Visualize bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.
Protocol 2: NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay allows for the real-time detection of PROTAC-induced ternary complex formation within living cells.
-
Cell Transfection: Co-transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and the E3 ligase component (e.g., VHL, CRBN) fused to HaloTag®.
-
Cell Plating: Seed the transfected cells into a white, 96-well assay plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Vivazine Substrate.
-
PROTAC Treatment and Measurement: Add serial dilutions of the PROTAC to the wells. Measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emission signals at various time points using a BRET-capable luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
- 5. portlandpress.com [portlandpress.com]
- 6. PROTAC-Based AR Degrader's Impact on Prostate Cancer [oncodna.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of Thalidomide-Piperazine-PEG2-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Thalidomide-Piperazine-PEG2-NH2 conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is my Thalidomide-Piperazine-PEG2-NH2 conjugate poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this conjugate likely stems from the inherent properties of its components. Thalidomide itself is a poorly water-soluble drug.[1][2][3][4] While the inclusion of a PEG2 (polyethylene glycol) linker and a piperazine moiety is intended to improve hydrophilicity, the overall molecule can still retain a significant nonpolar character, leading to poor solubility in aqueous buffers. The high molecular weight and potential for strong intermolecular interactions can also contribute to low solubility.
Q2: What is the first step I should take when I encounter a solubility issue with my conjugate?
A2: The initial and most critical step is to prepare a stable, concentrated stock solution in a suitable organic solvent.[5] Dimethyl sulfoxide (DMSO) is a common starting point for many poorly soluble compounds.[5] From this stock solution, you can perform serial dilutions into your desired aqueous experimental buffers. This "solvent exchange" method is a fundamental technique. If the conjugate precipitates upon dilution, you will need to explore the use of co-solvents or other formulation strategies.[5]
Q3: What are the primary strategies for improving the solubility of a pre-synthesized Thalidomide-Piperazine-PEG2-NH2 conjugate?
A3: For an existing conjugate, solubility enhancement strategies focus on formulation rather than chemical modification. These can be broadly categorized as:
-
Simple Formulation Adjustments: Utilizing co-solvents, adjusting the pH of the solution, and adding surfactants.[5]
-
Advanced Formulation Technologies: Creating amorphous solid dispersions, using cyclodextrin complexes, or developing lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) and nanosuspensions.[6][7][8]
Q4: Can modifying the linker in future syntheses improve solubility?
A4: Yes, linker modification is a key strategy in optimizing the physicochemical properties of such conjugates. While PEG linkers are known to enhance hydrophilicity, their length and chemical nature can be further optimized. For instance, incorporating more polar functional groups or basic nitrogen atoms into the linker can significantly improve aqueous solubility.[5]
Troubleshooting Guide
Problem: My Thalidomide-Piperazine-PEG2-NH2 conjugate precipitates when I dilute it from a DMSO stock into an aqueous buffer (e.g., PBS).
Solution 1: Utilize Co-solvents
The addition of a water-miscible organic solvent to your aqueous buffer can significantly increase the solubility of your conjugate.[9][10]
-
Recommended Co-solvents: Ethanol, N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycols of low molecular weight (e.g., PEG-300, PEG-400).[5][9]
-
Procedure:
-
Determine the maximum percentage of the co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.
-
Prepare your aqueous buffer containing this predetermined percentage of the co-solvent.
-
Add the conjugate stock solution slowly to the co-solvent-containing buffer while vortexing or stirring to prevent localized high concentrations that can lead to precipitation.[5]
-
Solution 2: Adjust the pH
If your conjugate has ionizable functional groups, its solubility will be dependent on the pH of the solution.[5] The piperazine moiety in the conjugate is basic and will be protonated at lower pH, which can increase its aqueous solubility.
-
Procedure:
-
Determine the pKa of the ionizable groups in your conjugate.
-
For the basic piperazine group, solubility will increase in acidic buffers (lower pH).
-
Prepare a series of buffers with pH values around the pKa to identify the optimal pH for maximum solubility.
-
Ensure that the selected pH is compatible with your intended experimental assay and does not affect the stability of the conjugate.[5]
-
Solution 3: Employ Excipients
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively encapsulating the hydrophobic parts and increasing their aqueous solubility.[1][6][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[8]
-
Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic conjugate. Common non-ionic surfactants used in pharmaceutical formulations include Tween 80 and Pluronic F68.[10]
Quantitative Data Summary
The following tables summarize the reported solubility of thalidomide and the impact of different enhancement techniques. While specific data for the Thalidomide-Piperazine-PEG2-NH2 conjugate is not available, these values provide a useful reference for the parent compound.
Table 1: Aqueous Solubility of Thalidomide
| Compound | Aqueous Solubility | Reference |
| Thalidomide | 50 µg/mL | [1] |
Table 2: Effect of Solubilization Techniques on Thalidomide Solubility
| Technique | Excipient/Method | Fold Increase in Solubility | Resulting Solubility | Reference |
| Complexation | Hydroxypropyl-β-cyclodextrin | ~34x | 1.7 mg/mL | [1] |
| Solid Dispersion | Gelucire® 44/14 | 2-3x | Not specified | [3][4] |
| Solid Dispersion | Kolliphor® TPGS | 2-3x | Not specified | [3][4] |
| N-Alkylation | N-Methylation | ~6x | Not specified | [12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Co-solvents
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the Thalidomide-Piperazine-PEG2-NH2 conjugate in 100% DMSO.
-
Co-solvent Buffer Preparation: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a co-solvent (e.g., 0%, 1%, 2%, 5%, 10% DMSO or ethanol).
-
Serial Dilution: Add the stock solution to the co-solvent buffers in a 96-well plate, performing serial dilutions to achieve a range of final conjugate concentrations (e.g., 200 µM down to 0.1 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Precipitation Assessment: Measure the turbidity of each well using a nephelometer or by visual inspection. The highest concentration that remains clear is the kinetic solubility under those conditions.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of the solid Thalidomide-Piperazine-PEG2-NH2 conjugate to a series of vials containing different aqueous buffers (with or without co-solvents, excipients, or adjusted pH).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a suitable analytical method, such as HPLC-UV or LC-MS/MS. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Experimental workflow for determining the solubility of Thalidomide-Piperazine-PEG2-NH2 conjugates.
Caption: Troubleshooting decision tree for addressing precipitation issues with the conjugate.
References
- 1. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solid dispersions enhance solubility, dissolution, and permeability of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpbr.in [ijpbr.in]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability issues with Thalidomide-Piperazine-PEG2-NH2 in solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-Piperazine-PEG2-NH2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments with this bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for Thalidomide-Piperazine-PEG2-NH2 in solution?
A1: The primary stability concerns for this molecule stem from the thalidomide moiety, which is susceptible to hydrolysis, particularly in aqueous solutions with a pH above 6.0.[1][2][3] The four amide bonds within the thalidomide structure are prone to cleavage, leading to the formation of multiple degradation products.[1][4] While piperazine and PEG linkers are generally stable, the overall stability of the conjugate in solution is dictated by the lability of the thalidomide component.
Q2: How does pH affect the stability of the molecule?
A2: The rate of hydrolysis of thalidomide, and consequently the entire molecule, is significantly influenced by pH. The degradation is base-catalyzed, meaning that as the pH increases above neutral, the rate of hydrolysis accelerates.[1] For optimal stability, it is recommended to prepare and store solutions in slightly acidic buffers (pH < 6.0), if compatible with your experimental setup.
Q3: What is the expected solubility of Thalidomide-Piperazine-PEG2-NH2?
A3: Thalidomide itself has low aqueous solubility.[5][6][7][8] The inclusion of a piperazine group and a short PEG linker is intended to improve solubility compared to the parent thalidomide. However, users may still encounter solubility issues, especially at higher concentrations. It is often necessary to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[6]
Q4: Can I store solutions of this molecule? For how long?
A4: Due to the hydrolytic instability of the thalidomide moiety, it is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, it should be done at low temperatures (e.g., -20°C or -80°C) in a suitable, anhydrous organic solvent like DMSO. Aqueous solutions should not be stored for more than a day.[6] Long-term storage of aqueous solutions is strongly discouraged due to the high likelihood of degradation.
Troubleshooting Guide
This section provides structured guidance for addressing specific issues you may encounter during your experiments.
Issue 1: Compound Precipitation in Aqueous Buffer
-
Symptom: Visible precipitate forms upon addition of the compound (from a stock solution, e.g., in DMSO) to an aqueous buffer or cell culture medium.
-
Possible Causes:
-
Low intrinsic aqueous solubility of the compound.
-
The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility.
-
The buffer composition or pH is unfavorable for solubility.
-
-
Troubleshooting Workflow:
A workflow for troubleshooting compound precipitation.
-
Solutions & Methodologies:
-
Reduce Final Concentration: Attempt the experiment with a lower final concentration of the compound.
-
Increase Co-solvent: If your experimental system allows, increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. Be mindful of the tolerance of your cells or assay to the solvent.
-
Modify Buffer:
-
pH: Adjust the pH of your buffer to be slightly acidic (e.g., pH 6.0-6.5), which may improve stability and solubility.
-
Additives: Consider the use of solubility enhancers, such as cyclodextrins, if compatible with your experiment.[5]
-
-
Sonication: Briefly sonicate the solution after dilution to aid in dissolving the compound.
-
Issue 2: Loss of Activity or Inconsistent Results Over Time
-
Symptom: Diminished or variable experimental results when using a solution of the compound that was prepared in advance.
-
Possible Cause: Hydrolytic degradation of the thalidomide moiety in the aqueous experimental medium.
-
Troubleshooting Workflow:
A workflow for addressing inconsistent experimental results.
-
Solutions & Methodologies:
-
Prepare Fresh Solutions: The most effective solution is to prepare the aqueous solution of your compound immediately before each experiment from a freshly thawed aliquot of a stock solution in an anhydrous organic solvent.
-
Control Storage of Stock Solutions: Ensure your stock solutions in organic solvents are stored at -80°C and are tightly sealed to prevent moisture absorption. Use fresh aliquots to avoid multiple freeze-thaw cycles.
-
Perform a Stability Study: To understand the degradation kinetics in your specific experimental buffer, you can perform a time-course experiment. Incubate the compound in your buffer at the experimental temperature and analyze aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) by HPLC to quantify the remaining parent compound.
-
Quantitative Data Summary
The stability of thalidomide and its derivatives is highly dependent on the specific conditions. Below is a summary of relevant data from the literature.
| Compound/Condition | pH | Temperature (°C) | Half-life (t½) | Reference |
| Thalidomide | 7.4 | 37 | ~5-12 hours | [9] |
| Thalidomide & N-alkyl analogs | 6.4 | 32 | 25-35 hours | [10] |
| Thalidomide in Ora-Plus/Ora-Sweet | Not specified | 3-5 | >35 days (as suspension) | [11] |
| Thalidomide in suspension | Not specified | 22 ± 1 | >31 days (as suspension) | [12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh the required amount of Thalidomide-Piperazine-PEG2-NH2 solid.
-
Dissolve the solid in a minimal amount of anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Ensure the solid is completely dissolved. Gentle vortexing or brief sonication may be used.
-
Aliquot the stock solution into small volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture exposure.
-
Store the aliquots at -80°C.
Protocol 2: Stability Assessment by HPLC
-
Preparation of Test Solution: Prepare a solution of the compound in your experimental buffer at the desired final concentration.
-
Incubation: Incubate the solution at your experimental temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.
-
Quenching (if necessary): Immediately mix the aliquot with a solution that stops degradation, such as an acidic solution, to lower the pH.
-
Sample Preparation: Prepare the samples for HPLC analysis. This may involve dilution and/or protein precipitation if the buffer contains proteins.
-
HPLC Analysis:
-
Column: Use a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of water (with an acidic modifier like 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the elution of the parent compound using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 220 nm).
-
-
Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation rate and half-life.
Signaling Pathway and Logical Relationships
The primary degradation pathway for the thalidomide moiety is hydrolysis.
Primary degradation pathway for the thalidomide moiety.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Thalidomide | 50-35-1 [amp.chemicalbook.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
Technical Support Center: Optimizing Ternary Complex Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of polyethylene glycol (PEG) linkers to improve the stability of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[2][3] This complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[4][5] PEG linkers are frequently used due to their hydrophilicity, biocompatibility, and the ability to modulate the PROTAC's physicochemical properties.[6][7]
Q2: How does the length of a PEG linker influence PROTAC activity and ternary complex stability?
The length of the PEG linker is a critical parameter that significantly impacts the efficacy of a PROTAC.[8][][10] An optimal linker length is necessary to facilitate the formation of a stable ternary complex.[8][11]
-
Too short: A linker that is too short can lead to steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting ternary complex formation.[2][10]
-
Too long: Conversely, an excessively long linker may not effectively bring the two proteins together for efficient ubiquitin transfer or could result in unproductive binding modes.[2][10] It can also lead to a decrease in potency due to a higher entropic penalty upon binding.[8]
Therefore, the optimal linker length must be determined empirically for each specific target protein and E3 ligase pair.[8]
Q3: How does the flexibility of a PEG linker impact the efficiency of a PROTAC?
The flexibility of PEG linkers can be both advantageous and detrimental.
-
Advantages: Flexible linkers can allow the PROTAC to adopt various conformations, which can be crucial for finding an energetically favorable orientation for the formation of the ternary complex.[1][12] This adaptability is important for accommodating the surfaces of the two proteins.[1]
-
Disadvantages: Excessive flexibility can be unfavorable.[12] A highly flexible linker might not sufficiently restrict the geometry of the ternary complex, leading to less stable interactions and reduced ubiquitination efficiency.[12][13] Introducing some rigidity into the linker, for example by incorporating motifs like piperazine or triazole rings, can help pre-organize the PROTAC into a more favorable conformation and improve metabolic stability.[][12]
Q4: What is "cooperativity" in ternary complex formation and why is it important?
Cooperativity (α) describes the influence that the binding of one protein to the PROTAC has on the binding of the second protein.[5] It is a measure of the stability of the ternary complex relative to the binary complexes.[14]
-
Positive Cooperativity (α > 1): The formation of a binary complex (e.g., PROTAC-Target Protein) increases the binding affinity for the second protein (E3 ligase).[14][15] Positive cooperativity is often a key driver for potent protein degradation as it indicates stabilizing protein-protein interactions within the ternary complex.[5][16][17]
-
Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the second protein, often due to steric clashes.[16]
A high degree of positive cooperativity can lead to more stable and long-lived ternary complexes, which often correlates with more efficient protein degradation.[18][19]
Q5: What is the "hook effect" and how is it related to the linker?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[4][11] This occurs because at high concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-Target Protein and PROTAC-E3 Ligase) rather than the productive ternary complex.[1][5] The properties of the linker can influence the concentration at which the hook effect becomes apparent.[1] A linker that promotes strong positive cooperativity can help mitigate the hook effect by stabilizing the ternary complex.[1]
Troubleshooting Guide: Low Degradation Efficiency with PEG-Linked PROTACs
| Issue | Potential Linker-Related Cause | Suggested Solution & Experimental Validation |
| Low or No Target Protein Degradation | Suboptimal Linker Length: The distance between the target protein and E3 ligase is not ideal for productive ubiquitination.[4] | Synthesize a library of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6) to empirically determine the optimal length.[] Validate using Western blot to assess degradation (DC50/Dmax). |
| Inefficient Ternary Complex Formation: The linker's flexibility or chemical composition does not support stable complex formation.[4][12] | Incorporate rigid moieties (e.g., piperazine, triazole) into the linker to reduce flexibility and pre-organize the conformation.[][12] Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved FRET (TR-FRET).[12][21] | |
| Poor Cell Permeability | High Hydrophilicity of PEG Linker: The polar nature of the PEG linker can hinder passive diffusion across the cell membrane.[6][11] | Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake.[1] Assess cell permeability using assays such as the Caco-2 permeability assay.[12][22] |
| High "Hook Effect" at Low Concentrations | Suboptimal Linker Conformation: The linker may adopt conformations that favor binary complexes over the ternary complex.[1] | Experiment with linkers of different compositions (e.g., alkyl chains) or rigidity to alter the conformational landscape.[1] Measure cooperativity using ITC or SPR; a higher positive cooperativity can help alleviate the hook effect.[1][21] |
| Low in vivo Efficacy Despite Good in vitro Potency | Poor Metabolic Stability: The ether linkages in the PEG chain can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] | Incorporate more metabolically stable, rigid components into the linker (e.g., piperazine, piperidine).[12] Replace the PEG linker with an alkyl chain to assess changes in stability and activity.[12] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC performance from published studies. Note that absolute values are system-dependent.
Table 1: Impact of PEG Linker Length on Ternary Complex Formation and Degradation
| PROTAC System | Linker Modification | Ternary Complex Stability (KD, ternary) | Cooperativity (α) | Degradation Potency (DC50) | Reference |
| BTK-CRBN | Short Linker | Weaker | Negative | Ineffective | [16] |
| BTK-CRBN | Longer Linker | Stronger | N/A | Potent | [16] |
| BRD4-VHL (MZ1) | 3-PEG Linker | 25 nM | 22 | 13 nM | [15] |
| SMARCA2-VHL | PROTAC 1 (PEG linker) | 160 nM | 3.2 | 25 nM | [17] |
| SMARCA2-VHL | ACBI1 (Optimized linker) | 18 nM | 26 | 0.9 nM | [17] |
Table 2: Impact of Linker Composition on PROTAC Stability and Permeability
| PROTAC System | Linker Type | Metabolic Half-life (t1/2) | Cell Permeability (Papp) | Key Finding | Reference |
| General PROTAC | Flexible PEG | Often shorter due to metabolism | Can be low due to hydrophilicity | Susceptible to oxidative cleavage | [12] |
| General PROTAC | PEG with Rigid Moieties | Improved | Can be tuned | Rigidity can shield from metabolism | [12] |
| General PROTAC | Alkyl Chain | Generally more stable | Higher | Increased hydrophobicity improves permeability | [6] |
Visualizations
The following diagrams illustrate key concepts in PROTAC development and troubleshooting.
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: A typical experimental workflow for PROTAC development.
Caption: A logical workflow for troubleshooting low PROTAC activity.
Experimental Protocols
Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis of Ternary Complex
SPR is a powerful technique for measuring the real-time binding kinetics (association/on-rate, ka; dissociation/off-rate, kd) and affinity (KD) of binary and ternary complexes.[19][21][23]
-
Objective: To quantify the stability and kinetics of PROTAC-induced ternary complex formation.[19][23]
-
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Purified E3 ligase (e.g., His-tagged VHL)
-
Purified target protein
-
PROTAC of interest
-
Running buffer (e.g., HBS-EP+)
-
-
Methodology:
-
Immobilization: Covalently immobilize the E3 ligase onto the sensor chip surface via amine coupling.[21]
-
Binary Binding (PROTAC to E3): Inject serial dilutions of the PROTAC over the E3 ligase surface to determine the binary KD.
-
Binary Binding (PROTAC to Target): If possible, immobilize the target protein and inject the PROTAC to determine the other binary KD. Alternatively, use a solution-based affinity measurement.
-
Ternary Complex Formation: Prepare solutions of the target protein pre-incubated with a constant concentration of the PROTAC.
-
Injection: Inject the pre-incubated Target-PROTAC mixtures over the immobilized E3 ligase surface. The response will indicate the formation of the ternary complex.[23]
-
Data Analysis: Fit the sensorgram data to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and the apparent KD for the ternary complex. The dissociation phase is particularly informative about the complex's stability.[15][19]
-
Cooperativity Calculation: Calculate α using the formula: α = (KD, PROTAC-E3 * KD, PROTAC-Target) / (KD, Ternary * [PROTAC]). A more direct method is α = KD (PROTAC binding to E3) / KD (PROTAC binding to E3 in presence of Target).[21]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS, stoichiometry).[21]
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[21]
-
Materials:
-
Isothermal Titration Calorimeter
-
Purified E3 ligase
-
Purified target protein
-
PROTAC of interest
-
Dialysis buffer
-
-
Methodology:
-
Preparation: Dialyze all proteins and dissolve the PROTAC in the final dialysis buffer to minimize buffer mismatch effects.
-
Binary Titration 1 (PROTAC into E3 Ligase): Place the E3 ligase solution (e.g., 10-20 µM) in the ITC cell. Titrate in the PROTAC solution (e.g., 100-200 µM) from the injection syringe.[21]
-
Binary Titration 2 (PROTAC into Target Protein): Place the target protein solution in the cell and titrate in the PROTAC.
-
Ternary Titration: Pre-form the binary complex by saturating one protein with the PROTAC in the ITC cell (e.g., E3 ligase + PROTAC). Titrate in the second protein (target protein) from the syringe.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters for each interaction.
-
Cooperativity Calculation: Calculate α using the formula: α = KD1 / KD,ternary, where KD1 is the affinity of the target protein for the PROTAC and KD,ternary is the apparent affinity of the target protein for the PROTAC-E3 binary complex.[21]
-
Protocol 3: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay used to detect the formation of the ternary complex in a solution format, suitable for high-throughput screening.
-
Objective: To confirm PROTAC-induced proximity of the target protein and E3 ligase.
-
Materials:
-
Tagged E3 ligase (e.g., His-tagged) and tagged target protein (e.g., GST-tagged)
-
FRET donor-labeled antibody (e.g., Anti-His-Terbium)
-
FRET acceptor-labeled antibody (e.g., Anti-GST-d2)
-
PROTAC of interest
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
-
-
Methodology:
-
Preparation: In a microplate, prepare a solution containing the tagged target protein and the tagged E3 ligase complex in assay buffer.[11]
-
PROTAC Addition: Add serial dilutions of the PROTAC to the protein mixture. Include a no-PROTAC control.[11]
-
Incubation: Incubate the plate to allow for ternary complex formation (e.g., 60 minutes at room temperature).[4]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies that specifically recognize the tags on the proteins.
-
Incubation: Incubate to allow for antibody binding.
-
Measurement: Measure the FRET signal on the microplate reader. An increase in the FRET signal indicates that the donor and acceptor are in close proximity, confirming the formation of the ternary complex.[4]
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. A bell-shaped curve is often observed, consistent with the "hook effect".[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Permeability Challenges with PROTAC Molecules
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell permeability issues, a critical hurdle in the development of effective PROTAC therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why is cell permeability a major challenge for PROTAC molecules?
PROTACs are inherently large molecules, often with a high molecular weight (MW > 800 Da) and a large polar surface area (PSA). These characteristics place them "beyond the Rule of Five" (bRo5), a set of guidelines used to predict the oral bioavailability of small molecule drugs. Consequently, many PROTACs exhibit poor passive diffusion across the lipid bilayer of cell membranes, limiting their intracellular concentration and, therefore, their efficacy.
Q2: What are the key physicochemical properties of PROTACs that influence their permeability?
Several factors contribute to the permeability of PROTACs:
-
Molecular Weight (MW): Higher MW generally correlates with lower passive permeability.
-
Polar Surface Area (PSA): A large PSA, due to the presence of polar functional groups, hinders passage through the hydrophobic cell membrane.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs increases the polarity of the molecule, reducing its ability to cross the cell membrane.
-
Lipophilicity (logP): While a certain degree of lipophilicity is required for membrane partitioning, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Conformational Flexibility: The ability of a PROTAC to adopt a more compact, less polar conformation ("chameleon-like" effect) can enhance its permeability. The formation of intramolecular hydrogen bonds can facilitate this.
Q3: What is the "hook effect" and how does it relate to PROTAC experiments?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of a PROTAC, resulting in a bell-shaped dose-response curve.[1][2][3] This occurs because at excessive concentrations, the PROTAC forms non-productive binary complexes with either the target protein or the E3 ligase, which inhibits the formation of the productive ternary complex required for degradation.[2] While not a direct measure of permeability, observing a hook effect implies that the PROTAC is cell-permeable and has reached intracellular concentrations sufficient to induce this phenomenon.
Troubleshooting Guides
Issue 1: My PROTAC shows low or no degradation of the target protein in cellular assays.
This is a common issue that can stem from various factors, including poor cell permeability. Follow this troubleshooting workflow to diagnose the problem.
Troubleshooting Workflow for Lack of PROTAC Activity.
Issue 2: My PROTAC has poor permeability in in vitro assays. How can I improve it?
Several strategies can be employed to enhance the cell permeability of PROTACs:
-
Linker Optimization:
-
Reduce Polarity: Replace polar groups in the linker (e.g., amides) with less polar moieties (e.g., esters).
-
Incorporate Rigid Elements: Introduce cyclic structures like piperazine or piperidine to reduce conformational flexibility and potentially shield polar groups.
-
Modulate Length: Systematically vary the linker length to find an optimal balance between ternary complex formation and physicochemical properties.
-
-
Introduce Intramolecular Hydrogen Bonds: Design the PROTAC to favor the formation of intramolecular hydrogen bonds, which can lead to a more compact, "chameleon-like" conformation with a reduced polar surface area.
-
Prodrug Strategy: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.
-
Macrocyclization: "Locking" the PROTAC in a bioactive conformation through macrocyclization can improve permeability by reducing the entropic penalty of membrane crossing.
Quantitative Data Summary
The following tables summarize permeability data for various PROTACs from Parallel Artificial Membrane Permeability Assays (PAMPA) and Caco-2 assays.
Table 1: PAMPA Permeability of Selected PROTACs
| PROTAC | Target | E3 Ligase | Linker Type | Apparent Permeability (Pe) (10-6 cm/s) | Reference |
| MZ1 | BRD4 | VHL | PEG | 0.6 | [4][5] |
| AT1 | BRD4 | VHL | PEG | 0.02 | [4] |
| CM1 | BRD4 | VHL | Alkyl | 0.002 | [4] |
| PROTAC 14 | AR | Cereblon | PEG | < 1.0 (low) | [6] |
| OARV-771 | BRD4 | VHL | Ester-containing | ~0.3 | [7] |
| OAB2 | BRD4 | VHL | Ester-containing | 0.6 | [7] |
Table 2: Caco-2 Permeability of Selected PROTACs
| PROTAC | Target | E3 Ligase | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Reference |
| PROTAC 14 | AR | Cereblon | 1.7 | 14.1 | 8.4 | [6] |
| PROTAC 15 | AR | Cereblon | < 1.0 (low) | Not Reported | Not Reported | [6] |
| PROTAC 20b | AR | VHL | 0.35 | 0.24 | 0.7 | [6] |
| PROTAC 20d | AR | VHL | < 0.8 (BLQ) | 9.6 | > 12 | [6] |
Papp (A-B): Apparent permeability from apical to basolateral. Papp (B-A): Apparent permeability from basolateral to apical. BLQ: Below Limit of Quantification.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane.
PAMPA Experimental Workflow.
Methodology:
-
Prepare Solutions: Prepare a stock solution of the PROTAC in DMSO and dilute it to the final concentration in a suitable buffer (e.g., PBS).
-
Prepare Plates: Add the PROTAC solution to the donor wells of a 96-well filter plate. Add buffer to the acceptor wells of a 96-well plate.
-
Coat Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).
-
Assemble and Incubate: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([CA]t / [C]equilibrium)) Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA]t is the concentration in the acceptor well at time t, and [C]equilibrium is the theoretical equilibrium concentration.
2. Caco-2 Permeability Assay
This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport, including efflux.[8]
Caco-2 Permeability Assay Workflow.
Methodology:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.[8]
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Dosing:
-
A-B Permeability: Add the PROTAC solution to the apical (upper) chamber and fresh medium to the basolateral (lower) chamber.
-
B-A Permeability: Add the PROTAC solution to the basolateral chamber and fresh medium to the apical chamber.
-
-
Incubation and Sampling: Incubate the plates at 37°C. At designated time points, collect samples from the receiver chamber.
-
Quantification: Determine the concentration of the PROTAC in the samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability (Papp) for both directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[8]
-
3. NanoBRET™ Target Engagement Assay
This assay measures the binding of a PROTAC to its target protein or E3 ligase within living cells, providing an indirect assessment of cell permeability.[9][10]
NanoBRET Target Engagement Assay Workflow.
Methodology:
-
Cell Preparation: Transfect cells to express the target protein or E3 ligase as a fusion with NanoLuc® luciferase.
-
Assay Setup: Plate the cells and add a cell-permeable fluorescent tracer that binds to the NanoLuc-fusion protein.
-
PROTAC Addition: Add the PROTAC at various concentrations. The PROTAC will compete with the tracer for binding to the target.
-
Signal Detection: Add the NanoBRET substrate and measure the bioluminescence resonance energy transfer (BRET) signal.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC. Plot the BRET ratio against the PROTAC concentration to determine the intracellular IC50, which reflects the PROTAC's ability to engage its target in a cellular environment. An "availability index" can be calculated by comparing the IC50 values in intact versus permeabilized cells to specifically assess the impact of cell permeability.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing PROTAC Concentration for Effective Degradation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the concentration of Proteolysis Targeting Chimeras (PROTACs) for effective and reliable target protein degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for a PROTAC?
A1: There is no single optimal concentration for all PROTACs, as it is highly dependent on the specific PROTAC, the target protein, the E3 ligase it recruits, and the cell line being used. It is crucial to perform a dose-response experiment to determine the optimal concentration. This typically involves testing a wide range of concentrations, from picomolar to micromolar, to identify the concentration that yields the maximal degradation (Dmax) and the concentration that achieves 50% degradation (DC50).[1][2][3]
Q2: What is the "hook effect" and how can I avoid it?
A2: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][4] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[1][2][4] To avoid or mitigate the hook effect, it is essential to perform a wide dose-response experiment to identify the optimal concentration range and avoid using concentrations that are too high.[2][4]
Q3: How long should I incubate my cells with the PROTAC?
A3: The optimal incubation time can vary depending on the PROTAC's mechanism of action and the target protein's natural turnover rate. It is recommended to perform a time-course experiment to determine the ideal incubation duration.[1][5] A typical time-course experiment might involve treating cells for 2, 4, 8, 12, and 24 hours to identify the point of maximum degradation.[4]
Q4: Why am I not seeing any degradation of my target protein?
A4: Several factors could contribute to a lack of degradation. These include, but are not limited to:
-
Suboptimal PROTAC concentration: The concentration used may be too low to induce degradation or too high and falling into the "hook effect" range.[1]
-
Poor cell permeability: The PROTAC may not be efficiently entering the cells.[2][4]
-
Inefficient ternary complex formation: The PROTAC may not be effectively bringing the target protein and the E3 ligase together.[2]
-
Low E3 ligase expression: The cell line may not express sufficient levels of the E3 ligase recruited by the PROTAC.[1][2]
-
Instability of the PROTAC: The compound may be unstable in the cell culture medium.[2]
Troubleshooting Guides
Issue 1: No or Weak Degradation Observed
If you are observing little to no degradation of your target protein, follow these troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to identify the DC50 and Dmax.[3] |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[5] |
| Poor Cell Permeability | Assess cell permeability using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the PROTAC linker to improve physicochemical properties.[1][6] |
| Low E3 Ligase Expression | Verify the expression levels of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blotting or qPCR.[3] |
| Inefficient Ternary Complex Formation | Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), or Förster Resonance Energy Transfer (FRET) to confirm ternary complex formation.[4][7][8] |
| PROTAC Instability | Evaluate the stability of your PROTAC in the cell culture medium over the course of the experiment.[2] |
Issue 2: The "Hook Effect" is Observed
The presence of a bell-shaped dose-response curve is a clear indication of the "hook effect."[4]
| Troubleshooting Step | Description |
| Extend Dose-Response Range | Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[4] |
| Focus on the Left Side of the Curve | For subsequent experiments, use PROTAC concentrations at or below the optimal concentration that gives the maximal degradation (Dmax).[1] |
| Assess Ternary Complex Formation | Use biophysical assays to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.[4] |
Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blot
This protocol outlines the steps to determine the concentration-dependent degradation of a target protein.
Materials:
-
Cell line expressing the target protein and relevant E3 ligase
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Methodology:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control. Incubate for the predetermined optimal time.[3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the log of the PROTAC concentration.
-
Fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[3]
-
Protocol 2: Ternary Complex Formation Assay (Conceptual Outline)
Directly measuring the formation of the Target-PROTAC-E3 Ligase ternary complex can provide crucial insights into your PROTAC's mechanism of action. Several biophysical techniques can be employed.
| Assay Technique | Principle |
| Surface Plasmon Resonance (SPR) | Immobilize the E3 ligase on a sensor chip and flow the target protein and PROTAC over the surface to measure binding kinetics and affinity.[7] |
| Bio-Layer Interferometry (BLI) | Similar to SPR, this technique measures changes in the interference pattern of light reflected from the surface of a biosensor tip as molecules bind.[7] |
| Förster Resonance Energy Transfer (FRET) | Label the target protein and E3 ligase with a FRET donor and acceptor pair. PROTAC-induced proximity will result in a FRET signal.[8] |
| AlphaLISA / AlphaScreen | A bead-based immunoassay where donor and acceptor beads are brought into proximity by the ternary complex, generating a chemiluminescent signal.[10] |
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Troubleshooting Workflow for Suboptimal Degradation.
Caption: Experimental Workflow for Concentration Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to CRBN Ligands: Evaluating Thalidomide-Piperazine-PEG2-NH2 in the Landscape of Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of proteolysis-targeting chimeras (PROTACs). Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ubiquitin ligase, has emerged as a prominent target for PROTAC development. This guide provides a comprehensive comparison of Thalidomide-Piperazine-PEG2-NH2, a synthetic E3 ligase ligand-linker conjugate, with other well-established CRBN ligands. We present supporting experimental data, detailed methodologies for key assays, and visualizations to elucidate the underlying molecular mechanisms and experimental workflows.
Executive Summary
Thalidomide and its analogs, including lenalidomide and pomalidomide, are foundational CRBN ligands that have paved the way for the development of potent protein degraders. While specific binding affinity and degradation data for PROTACs utilizing the precise Thalidomide-Piperazine-PEG2-NH2 linker are not extensively available in the public domain, we can infer its performance based on the well-characterized properties of its parent molecule, thalidomide, and the general principles of PROTAC design. This guide will compare the binding affinities of common CRBN ligands and the degradation performance of representative PROTACs, providing a framework for evaluating novel constructs like those incorporating Thalidomide-Piperazine-PEG2-NH2.
Data Presentation: A Comparative Analysis of CRBN Ligand Performance
The efficacy of a CRBN-recruiting PROTAC is fundamentally linked to the binding affinity of its CRBN ligand and the overall efficiency of the induced ternary complex formation, which leads to target protein degradation.
Table 1: Comparative Binding Affinities of Common CRBN Ligands
The binding affinity of a ligand to CRBN is a key parameter in the design of effective PROTACs. The dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify this interaction.
| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Thalidomide | ~250 nM | ~2 µM | Competitive Binding Assay, TR-FRET |
| Lenalidomide | ~178 nM | ~1.5 - 3 µM | Competitive Titration, TR-FRET |
| Pomalidomide | ~157 nM | ~1.2 - 3 µM | Competitive Titration, TR-FRET |
| Iberdomide (CC-220) | Not widely reported | ~150 nM | Biochemical Assays |
Note: Binding affinity values can vary depending on the specific assay conditions and the protein construct used (e.g., CRBN-DDB1 complex vs. the thalidomide-binding domain of CRBN alone).
Table 2: Degradation Performance of Representative CRBN-Based PROTACs
The performance of a PROTAC is ultimately measured by its ability to induce the degradation of a target protein. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) are critical parameters. While specific data for a PROTAC with a Thalidomide-Piperazine-PEG2-NH2 linker is not available, the following examples of well-characterized PROTACs provide a benchmark for comparison.
| PROTAC | Target Protein | CRBN Ligand | DC50 | Dmax | Cell Line |
| dBET6 | BRD4 | Thalidomide derivative | ~6 nM | >95% | HEK293T |
| ARV-110 | Androgen Receptor | Pomalidomide derivative | <1 nM | >95% | VCaP |
| PTD10 | BTK | Pomalidomide | 0.5 nM | >95% | Ramos |
| PROTAC 32 | BTK | Pomalidomide | <10 nM | ~90% | Mino |
Note: The linker composition and attachment point significantly influence the DC50 and Dmax values.
Experimental Protocols: Methodologies for Evaluating CRBN Ligands and PROTACs
Accurate and reproducible experimental data are the cornerstone of drug discovery. This section provides detailed protocols for the key assays used to characterize CRBN ligands and their corresponding PROTACs.
CRBN Binding Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay measures the displacement of a fluorescently labeled tracer from the CRBN protein by a test compound.
-
Principle: A terbium (Tb)-labeled anti-tag antibody (e.g., anti-GST) binds to a tagged CRBN protein, and a fluorescently labeled CRBN ligand (e.g., Thalidomide-Red) binds to CRBN. When in close proximity, excitation of the terbium donor leads to energy transfer to the fluorescent acceptor, generating a FRET signal. Unlabeled test compounds compete with the fluorescent ligand for binding to CRBN, resulting in a decrease in the FRET signal.
-
Protocol Outline:
-
Dispense test compounds at various concentrations into a low-volume 384-well plate.
-
Add a pre-mixed solution of GST-tagged CRBN protein and a fluorescently labeled thalidomide derivative.
-
Add a pre-mixed solution of the Tb-labeled anti-GST antibody.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the ratio of the acceptor to donor fluorescence and plot the values against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ternary Complex Formation Assays
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based immunoassay quantifies the formation of the ternary complex (Target Protein-PROTAC-CRBN).
-
Principle: Donor and Acceptor beads are coated with antibodies that recognize tags on the target protein and CRBN, respectively. In the presence of a PROTAC that brings the two proteins together, the beads come into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the Acceptor beads, triggering a chemiluminescent signal.
-
Protocol Outline:
-
Add the tagged target protein, the tagged CRBN E3 ligase complex, and the PROTAC at various concentrations to a 384-well assay plate.
-
Incubate to allow for ternary complex formation.
-
Add a mixture of AlphaLISA Acceptor beads (e.g., anti-FLAG) and Streptavidin-coated Donor beads (if one of the proteins is biotinylated).
-
Incubate in the dark to allow for bead-protein binding.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: A bell-shaped curve is typically observed when plotting the AlphaLISA signal against the PROTAC concentration, as high concentrations of the PROTAC can lead to the formation of binary complexes at the expense of the ternary complex (the "hook effect"). The peak of the curve represents the optimal concentration for ternary complex formation.
-
Protein Degradation Assays
3. Western Blot Analysis
This technique is a gold standard for quantifying the reduction in target protein levels following PROTAC treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific antibodies. The intensity of the protein band is proportional to the amount of protein.
-
Protocol Outline:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in CRBN-mediated protein degradation.
Caption: CRBN Signaling Pathway for Neosubstrate Degradation.
Caption: PROTAC Mechanism of Action.
Caption: Experimental Workflow for PROTAC Evaluation.
Thalidomide-PEG vs. Alkyl Linkers for PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] A PROTAC's architecture consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not a mere spacer but a critical determinant of the PROTAC's efficacy, influencing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation.[5][6][7]
This guide provides a comparative analysis of two common linker classes used in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ligase: polyethylene glycol (PEG) linkers and alkyl linkers. We will examine their impact on degradation efficiency (DC50 and Dmax), physicochemical properties, and overall performance, supported by experimental data and detailed methodologies.
Core Differences: PEG vs. Alkyl Linkers
The choice between a PEG and an alkyl linker profoundly affects a PROTAC's biological activity by modulating its structural and physical properties.[8]
-
Polyethylene Glycol (PEG) Linkers: These are hydrophilic, flexible chains composed of repeating ethylene glycol units.[7][8]
-
Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of the PROTAC molecule, a common challenge for these high molecular weight compounds.[8][]
-
Flexibility: PEG linkers offer substantial conformational freedom, which can be advantageous in allowing the PROTAC to adopt multiple orientations to facilitate the formation of a productive ternary complex.[5][8]
-
Metabolic Stability: While generally stable, PEG linkers can be susceptible to oxidative metabolism in vivo, which may impact their pharmacokinetic profile.[8]
-
-
Alkyl Linkers: These are hydrophobic chains of varying lengths, providing a more rigid and less polar connection.[7][8]
-
Hydrophobicity & Permeability: The hydrophobic nature of alkyl linkers can enhance cell permeability, a critical factor for PROTACs to reach their intracellular targets.[5][10] However, excessive hydrophobicity can lead to poor solubility and potential off-target effects.[5]
-
Rigidity: Alkyl chains offer less conformational flexibility compared to PEG linkers. This can be beneficial in pre-organizing the PROTAC for an optimal binding conformation within the ternary complex, but it can also introduce steric hindrance if the geometry is unfavorable.[5][7]
-
Stability: Alkyl chains are generally highly stable under physiological conditions.[8]
-
The optimal linker is target-dependent, and its selection often requires empirical testing to achieve the desired balance of potency, selectivity, and drug-like properties.[5][11]
Quantitative Data Presentation: PROTAC Efficacy
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following table summarizes representative data for thalidomide-based PROTACs targeting the epigenetic reader protein BRD4, illustrating the performance of different linker types.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type & Length | DC50 | Dmax | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | PEG | < 1 nM | > 90% | Burkitt's Lymphoma (BL) |
| dBET1 | BRD4 | Thalidomide | PEG (8 atoms) | 4 nM | > 95% | HeLa |
| Compound A | BRD4 | Thalidomide | Alkyl (8 atoms) | 25 nM | ~90% | 22Rv1 |
| Compound B | BRD4 | Thalidomide | Alkyl (12 atoms) | 9 nM | > 95% | 22Rv1 |
| QCA570 | BRD4 | CRBN Ligand | PEG | ~1 nM | Not Specified | Bladder Cancer Cells |
Data Interpretation: As shown in the table, both PEG and alkyl linkers can produce highly potent BRD4 degraders with low nanomolar DC50 values.[12][13] The PROTAC ARV-825, which utilizes a PEG linker, demonstrates exceptional potency.[8] For the alkyl linker series (Compound A vs. B), a change in linker length significantly impacts the degradation potency, underscoring that linker optimization is a critical step in PROTAC design.[8] The relationship between linker length and efficacy is often non-linear, and a "Goldilocks effect" is frequently observed, where a linker that is too short or too long is suboptimal.[1]
Experimental Protocols
Accurate assessment of PROTAC-mediated protein degradation is crucial for structure-activity relationship (SAR) studies. Below is a detailed, generalized protocol for Western Blotting, a standard method to quantify changes in protein levels.[12][13]
Protocol: Western Blot for Protein Degradation Analysis
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., HeLa, 22Rv1) in 6-well plates, ensuring they reach 70-80% confluency for the experiment.[12]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the PROTAC compounds in DMSO. The final DMSO concentration in the cell culture medium should be kept constant and low (e.g., <0.1%) across all treatments.
-
Treat cells with the PROTAC dilutions or a DMSO vehicle control for a specified time (e.g., 8, 16, or 24 hours).[3][14]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the protein) to a new tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.[13]
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.[14]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining protein relative to the DMSO-treated control.
-
Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]
-
Visualizing PROTAC Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action, the experimental workflow, and the relevant signaling pathway for the target protein BRD4.
Caption: PROTACs bring a target protein and an E3 ligase into proximity, leading to ubiquitination and degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship study of PROTACs against hematopoietic prostaglandin D2 synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. benchchem.com [benchchem.com]
- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Validating PROTAC Target Engagement: A Comparative Guide to CETSA and Alternative Methods
For researchers, scientists, and drug development professionals navigating the intricate landscape of targeted protein degradation, confirming that a Proteolysis Targeting Chimera (PROTAC) effectively engages its intended target is a critical step. The Cellular Thermal Shift Assay (CETSA®) has emerged as a powerful tool for this purpose. This guide provides an objective comparison of CETSA with other common methods for validating PROTAC target engagement, supported by experimental data and detailed protocols to inform assay selection and experimental design.
At its core, a PROTAC is a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Verifying that the PROTAC binds to both the target protein and the E3 ligase within the complex cellular environment is paramount to accurately interpreting degradation data and guiding the optimization of these novel therapeutics.
Comparing the Tools of the Trade: CETSA, NanoBRET, DARTS, and Western Blot
Several techniques are available to assess PROTAC target engagement, each with its own principles, advantages, and limitations. This guide focuses on CETSA and provides a comparative overview of three key alternatives: NanoBRET™ Target Engagement Assay, Drug Affinity Responsive Target Stability (DARTS), and the foundational protein degradation analysis via Western Blot.
| Method | Principle | Key Advantages | Key Limitations |
| CETSA® (Cellular Thermal Shift Assay) | Ligand binding alters the thermal stability of the target protein. | Label-free, applicable in intact cells and tissues, reflects physiological conditions.[2][3] | Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[4] |
| NanoBRET™ Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | High-throughput, quantitative, real-time measurements in live cells.[5][6] | Requires genetic modification of the target protein and a specific fluorescent tracer.[4] |
| DARTS (Drug Affinity Responsive Target Stability) | Ligand binding protects the target protein from proteolytic degradation. | Label-free, does not require protein modification, applicable to purified proteins and cell lysates.[7][8] | Requires careful optimization of protease digestion, may not be suitable for all proteins.[8] |
| Western Blot (for degradation) | Antibody-based detection of target protein levels. | Direct measure of protein degradation, widely accessible.[1] | Semi-quantitative, lower throughput, does not directly measure target engagement.[9] |
Delving into the Methodologies: Experimental Protocols
To facilitate the practical application of these techniques, detailed experimental protocols are provided below.
Cellular Thermal Shift Assay (CETSA®) Protocol for PROTAC Target Engagement
This protocol outlines the steps to assess the thermal stabilization of a target protein upon PROTAC binding in intact cells.[2][3][10]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the PROTAC at various concentrations or a single concentration for a fixed time (e.g., 1-2 hours). Include a vehicle-only control.
-
Heat Challenge: Harvest cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the levels of the soluble target protein by Western Blot.
NanoBRET™ Target Engagement Assay Protocol for PROTACs
This protocol describes how to measure the binding of a PROTAC to a NanoLuc®-tagged target protein in live cells.[5][6][11]
Materials:
-
Cells expressing the NanoLuc®-target protein fusion
-
NanoBRET™ tracer specific for the target protein
-
PROTAC of interest
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well or 384-well assay plates
Procedure:
-
Cell Preparation: Transfect cells with the NanoLuc®-target protein fusion vector and seed them into assay plates.
-
Compound and Tracer Addition: Prepare serial dilutions of the PROTAC. Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Signal Measurement: Read the plate on a luminometer equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission simultaneously.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the PROTAC concentration to determine the IC50 value, which reflects the potency of target engagement.
Drug Affinity Responsive Target Stability (DARTS) Assay Protocol for PROTACs
This protocol details the procedure for assessing PROTAC target engagement based on protection from proteolysis.[7][12][13]
Materials:
-
Cell lysate containing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Protease (e.g., pronase or thermolysin)
-
Protease inhibitor
-
SDS-PAGE and Western Blot reagents
Procedure:
-
Lysate Preparation: Prepare a cell lysate in a buffer without detergents that would denature proteins.
-
PROTAC Incubation: Incubate the cell lysate with the PROTAC at various concentrations or a single concentration. Include a vehicle control.
-
Protease Digestion: Add the protease to the lysates and incubate for a specific time to allow for partial digestion.
-
Digestion Termination: Stop the digestion by adding a protease inhibitor and/or by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis: Analyze the samples by SDS-PAGE and Western Blot to detect the amount of the target protein remaining. Increased band intensity in the PROTAC-treated samples compared to the control indicates target engagement.
Western Blot Protocol for PROTAC-Mediated Degradation
This protocol is for quantifying the reduction in target protein levels following PROTAC treatment.[1][9]
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western Blot reagents (including primary antibody for the target and a loading control)
Procedure:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specific duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with a primary antibody against the target protein and a primary antibody for a loading control protein (e.g., GAPDH or β-actin). Then, incubate with the appropriate secondary antibodies.
-
Detection and Quantification: Detect the protein bands using a suitable detection reagent and imaging system. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (50% degradation concentration) and Dmax (maximum degradation).
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, NanoBRET, DARTS, and Western Blotting for degradation analysis.
CETSA Experimental Workflow
NanoBRET Experimental Workflow
DARTS Experimental Workflow
Protein Degradation Workflow
Making the Right Choice for Your Research
The selection of an appropriate assay for validating PROTAC target engagement depends on several factors, including the specific research question, the available resources, and the characteristics of the target protein.
-
For confirming target binding in a native cellular context without genetic modification, CETSA is a strong candidate. It provides physiologically relevant data on target engagement.[2]
-
When high-throughput screening and quantitative, real-time data are priorities, the NanoBRET assay is an excellent choice, provided that the required reagents and instrumentation are available.[5]
-
DARTS offers a valuable label-free alternative, particularly in early-stage discovery or when working with purified proteins. [8]
-
Western Blotting remains the gold standard for directly measuring the downstream effect of PROTACs – protein degradation – and is essential for validating the functional outcome of target engagement. [1]
By understanding the principles and methodologies of these techniques, researchers can make informed decisions to effectively validate the target engagement of their PROTACs, a crucial step in the development of this promising class of therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 6. news-medical.net [news-medical.net]
- 7. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 13. DARTS Assay Service - Creative Proteomics [creative-proteomics.com]
Assessing the Specificity of Thalidomide-Based PROTACs: A Proteomics-Focused Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins. Among the various classes of PROTACs, those based on thalidomide and its analogs, which recruit the E3 ubiquitin ligase Cereblon (CRBN), are of significant interest due to their demonstrated clinical potential. However, ensuring the specific degradation of the intended target while minimizing off-target effects is a critical challenge in the development of safe and effective thalidomide-based PROTACs. This guide provides an objective comparison of the performance of thalidomide-based PROTACs, with a focus on their specificity as assessed by proteomics, and offers supporting experimental data and detailed methodologies.
Performance Comparison: On-Target Efficacy and Off-Target Profile
The specificity of a thalidomide-based PROTAC is not solely determined by the affinity of its "warhead" for the protein of interest (POI). The formation of a stable and productive ternary complex between the POI, the PROTAC, and CRBN is paramount for efficient and specific degradation. A significant consideration for CRBN-based PROTACs is the potential for "neo-substrate" degradation, where the thalidomide moiety itself can induce the degradation of proteins that are not the natural substrates of CRBN, such as the transcription factors IKZF1 and IKZF3.[1]
Quantitative mass spectrometry-based proteomics has become the gold standard for assessing the specificity of PROTACs, providing an unbiased, proteome-wide view of protein abundance changes following treatment. This allows for the simultaneous identification of on-target efficacy and potential off-target liabilities.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on prominent thalidomide-based PROTACs, highlighting their on-target potency and known off-target effects.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | Pomalidomide | BRD4 | < 1 | > 95 | Jurkat |
| dBET1 | Thalidomide | BRD4 | ~2 | >90 | MV4;11 |
This table showcases the high potency of CRBN-based PROTACs in degrading the BET protein BRD4.
Table 2: Illustrative Proteomics Data for a BET-Targeting PROTAC (ARV-825)
| Protein | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| On-Target | |||
| BRD4 | -4.8 | < 0.001 | Significant Degradation |
| BRD2 | -4.5 | < 0.001 | Significant Degradation |
| BRD3 | -4.1 | < 0.001 | Significant Degradation |
| Known Neo-substrate | |||
| IKZF1 | -2.5 | < 0.01 | Off-Target Degradation |
| IKZF3 | -2.2 | < 0.01 | Off-Target Degradation |
| Potential Off-Target | |||
| ZFP91 (Zinc Finger Protein) | -1.5 | < 0.05 | Potential Off-Target Degradation |
| Non-Targeted Protein | |||
| GAPDH | -0.1 | > 0.05 | No Significant Change |
This illustrative data demonstrates the desired on-target degradation of BET proteins, alongside the expected off-target degradation of CRBN neo-substrates. It also highlights the potential for other off-target effects, such as the degradation of zinc-finger proteins, which requires careful monitoring.
Experimental Protocols
To ensure the reproducibility and accuracy of specificity assessments, detailed and robust experimental protocols are essential. Below are methodologies for key experiments in the proteomic analysis of thalidomide-based PROTACs.
Protocol 1: Tandem Mass Tag (TMT)-Based Quantitative Proteomics for Specificity Profiling
This protocol outlines the key steps for a TMT-based quantitative proteomics experiment to validate PROTAC-induced protein degradation and identify off-targets.
1. Cell Culture and PROTAC Treatment:
-
Culture cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells with the thalidomide-based PROTAC at various concentrations (e.g., a dose-response from 1 nM to 10 µM) and for different time points (e.g., 6, 12, 24 hours).
-
Include a vehicle-only control (e.g., DMSO).
-
Harvest cells by scraping and wash twice with ice-cold PBS.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Take a standardized amount of protein (e.g., 100 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides overnight using trypsin.
3. TMT Labeling:
-
Label the peptide digests from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Quench the labeling reaction.
-
Combine the labeled samples into a single tube.
4. Peptide Fractionation and LC-MS/MS Analysis:
-
Desalt the combined peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Fractionate the peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by online nanoflow liquid chromatography coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the data against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Visualize the data using volcano plots and heatmaps to highlight significant changes in protein expression.
Mandatory Visualizations
To better understand the concepts and workflows described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for assessing PROTAC specificity.
Caption: Assessing on-target versus off-target effects.
References
A Comparative Guide to Biophysical Assays for Measuring PROTAC Ternary Complex Kinetics
For Researchers, Scientists, and Drug Development Professionals
The formation of a stable ternary complex, consisting of the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase, is the cornerstone of targeted protein degradation. The kinetic parameters of this complex—how quickly it forms (association rate, k_on) and how long it lasts (dissociation rate, k_off)—are critical determinants of a PROTAC's efficacy. A thorough understanding of these kinetics is paramount for the rational design and optimization of potent and selective protein degraders.
This guide provides an objective comparison of key biophysical assays used to measure the kinetics of PROTAC ternary complex formation. We present a summary of quantitative data, detailed experimental protocols for key techniques, and visualizations to elucidate the underlying principles and workflows.
Quantitative Comparison of Biophysical Assays
The selection of an appropriate biophysical assay depends on various factors, including the specific biological question, the availability of reagents, and the desired throughput. The following table summarizes key kinetic and affinity parameters for the well-characterized PROTAC MZ1, which recruits the second bromodomain of BRD4 (BRD4-BD2) to the von Hippel-Lindau (VHL) E3 ligase, as measured by different techniques.
| Assay | PROTAC System | Parameter | Binary Interaction (PROTAC:E3 Ligase) | Ternary Complex (Target:PROTAC:E3 Ligase) | Cooperativity (α) | Reference |
| Surface Plasmon Resonance (SPR) | MZ1 : BRD4-BD2 : VHL | K_D (nM) | 29 | 1 | 22 | [1] |
| k_on (10^5 M⁻¹s⁻¹) | 7 | 59 | [1] | |||
| k_off (s⁻¹) | 0.019 | 0.006 | [1] | |||
| Half-life (s) | 43 | 130 | [1] | |||
| Isothermal Titration Calorimetry (ITC) | MZ1 : BRD4-BD2 : VHL | K_D (nM) | 66 | 3.7 | 17.8 | [1] |
| Bio-Layer Interferometry (BLI) | MZ1 : Brd4-BD2 : VHL | K_D (nM) | N/A | ~4 | N/A | [2] |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | dBET1 : BRD2-BD1 : CRBN | EC_50 (nM) | N/A | ~20 | N/A | [3] |
| Microscale Thermophoresis (MST) | MZ1 : Brd4-BD1 : VCB | K_D (nM) | 55 ± 6 | 39 ± 4 | 1.4 | [4] |
| MZ1 : Brd4-BD2 : VCB | K_D (nM) | 55 ± 6 | 5.0 ± 0.4 | 11 | [4] |
Note: VCB complex consists of VHL, Elongin C, and Elongin B. Cooperativity (α) is calculated as the ratio of the binary K_D to the ternary K_D. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other. N/A indicates that the data was not available in the cited sources.
The PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific target proteins. This process is initiated by the formation of a ternary complex.
PROTAC-mediated protein degradation pathway.
Experimental Protocols and Methodologies
A detailed understanding of the experimental setup is crucial for interpreting kinetic data. Here, we provide protocols for some of the most common biophysical assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time.[1] It provides both kinetic (k_on, k_off) and affinity (K_D) data.
Experimental Workflow:
A typical SPR workflow for PROTAC ternary complex analysis.
Protocol for VHL/MZ1/BRD4-BD2 Ternary Complex Analysis:
-
Immobilization: Covalently immobilize biotinylated VCB complex onto a streptavidin-coated sensor chip.
-
Binary Interaction: To measure the binary interaction between MZ1 and VHL, inject a series of concentrations of MZ1 over the sensor surface and a reference flow cell.
-
Ternary Complex Formation: To measure the ternary complex kinetics, pre-incubate a fixed, saturating concentration of BRD4-BD2 with a series of concentrations of MZ1. Inject these solutions over the VHL-immobilized surface.
-
Regeneration: After each injection cycle, regenerate the sensor surface using a low pH buffer to remove bound analytes.
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D). The cooperativity factor (α) is calculated by dividing the K_D of the binary interaction by the K_D of the ternary complex formation.[1]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[5]
Experimental Workflow:
A general ITC workflow for measuring PROTAC binding thermodynamics.
Protocol for Cooperativity Measurement:
-
Binary Titration 1: Titrate the PROTAC into a solution of the E3 ligase to determine the binary binding affinity (K_D1).
-
Binary Titration 2: Titrate the PROTAC into a solution of the target protein to determine the second binary binding affinity (K_D2).
-
Ternary Titration: Titrate the PROTAC into a solution containing a mixture of the E3 ligase and the target protein. Alternatively, titrate one of the proteins into a solution of the other protein pre-saturated with the PROTAC.
-
Data Analysis: The heat changes from the titrations are used to calculate the binding affinities. The cooperativity factor (α) is calculated from the binary and ternary affinities.[5]
Time-Resolved Fluorescence Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are brought into close proximity by a binding event.[3] This technique is well-suited for high-throughput screening.
Experimental Workflow:
Schematic of a TR-FRET assay for ternary complex detection.
Protocol for BRD/PROTAC/CRBN Ternary Complex:
-
Reagent Preparation: Use a GST-tagged bromodomain (e.g., BRD2-BD1) and a His-tagged CRBN-DDB1 complex. The donor is a terbium-labeled anti-GST antibody, and the acceptor is a fluorescently labeled anti-His antibody.
-
Assay Setup: In a microplate, add the GST-BRD, His-CRBN, anti-GST-Tb, and anti-His-acceptor antibodies.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate to allow for ternary complex formation.
-
Measurement: Read the plate on a TR-FRET enabled reader, measuring the emission from both the donor and acceptor fluorophores.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A bell-shaped dose-response curve is typically observed, where the peak of the curve represents the maximal ternary complex formation.[3][6]
Comparison of Assay Characteristics
| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) | Bio-Layer Interferometry (BLI) | Time-Resolved FRET (TR-FRET) & NanoBRET | Microscale Thermophoresis (MST) |
| Principle | Mass change on a sensor surface | Heat change upon binding | Change in interference pattern of light | Energy transfer between donor and acceptor | Temperature-induced molecular movement |
| Labeling | Label-free (one partner immobilized) | Label-free | Label-free (one partner immobilized) | Requires fluorescent/luminescent labels | Requires one fluorescently labeled partner |
| Information | k_on, k_off, K_D, stoichiometry | K_D, ΔH, ΔS, stoichiometry (n) | k_on, k_off, K_D | Relative affinity (EC_50), endpoint or kinetic | K_D |
| Throughput | Medium | Low | High | High | High |
| Sample Consumption | Low to medium | High | Low | Low | Very Low |
| Key Advantage | Real-time kinetic data | Gold standard for thermodynamics | High throughput, real-time data | High throughput, suitable for cellular assays | Low sample consumption, works in complex media |
| Key Limitation | Immobilization can affect protein activity | Low throughput, high sample needs | Less sensitive than SPR for small molecules | Requires labeling, potential for artifacts | Requires labeling, sensitive to buffer changes |
Conclusion
The study of PROTAC ternary complex kinetics is a rapidly evolving field, and the choice of biophysical assay is critical for generating reliable and informative data. SPR and BLI offer real-time kinetic information without the need for labels, making them powerful tools for detailed mechanistic studies.[1][2] ITC provides unparalleled thermodynamic data, which is essential for understanding the driving forces of complex formation.[5] High-throughput methods like TR-FRET and NanoBRET are invaluable for screening large compound libraries and for studying ternary complex formation in a more physiological cellular context.[3][7] MST offers a solution-based method with very low sample consumption.
A multi-faceted approach, employing a combination of these techniques, will ultimately provide the most comprehensive understanding of PROTAC-induced ternary complex formation. This detailed kinetic and thermodynamic information is crucial for guiding the medicinal chemistry efforts to develop the next generation of highly potent and selective protein degraders.
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MST and TRIC Technology to Reliably Study PROTAC Binary and Ternary Binding in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying PROTAC Binding in Live Cells: NanoBRET™, HiBiT®, and CETSA®
For researchers, scientists, and drug development professionals navigating the complexities of targeted protein degradation, selecting the optimal assay to measure PROTAC (Proteolysis Targeting Chimera) activity in live cells is a critical decision. This guide provides an objective comparison of three leading technologies: the NanoBRET™ assay, the HiBiT® assay, and the Cellular Thermal Shift Assay (CETSA®). We delve into their principles, experimental workflows, and present supporting data to facilitate an informed choice for your PROTAC research.
Proteolysis Targeting Chimeras are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC simultaneously binds to a target protein and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.[1] Evaluating the efficacy of a PROTAC requires robust methods to quantify its binding to the target protein and the subsequent degradation in a physiologically relevant cellular environment.
At a Glance: Comparison of Key Technologies
| Feature | NanoBRET™ Target Engagement | NanoBRET™ Ternary Complex | HiBiT® Degradation Assay | Cellular Thermal Shift Assay (CETSA®) |
| Primary Readout | Target Occupancy (IC50) | Ternary Complex Formation (EC50) | Protein Degradation (DC50, Dmax) | Target Engagement (Thermal Shift, EC50) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Bioluminescence Resonance Energy Transfer (BRET) | Luciferase Complementation | Ligand-induced Thermal Stabilization |
| Live Cell Compatible | Yes | Yes | Yes | Yes |
| Kinetic Analysis | Yes | Yes | Yes | No (Endpoint) |
| Requires Protein Tagging | Yes (NanoLuc®) | Yes (NanoLuc® and HaloTag®) | Yes (HiBiT) | No (Endogenous Protein) |
| Throughput | High | High | High | Medium to High |
Delving Deeper: A Head-to-Head Comparison
NanoBRET™ Assay: A Versatile Tool for Target Engagement and Ternary Complex Formation
The NanoBRET™ technology is a proximity-based assay that measures molecular interactions in live cells.[2] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase donor and a fluorescent acceptor. For PROTAC research, two primary NanoBRET™ assays are employed: the Target Engagement assay and the Ternary Complex assay.[3]
NanoBRET™ Target Engagement Assay
This assay quantifies the binding of a PROTAC to its target protein within live cells.[2] The target protein is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target protein is then added. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A PROTAC that engages the target will compete with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[4] This allows for the determination of the PROTAC's intracellular target occupancy and apparent affinity (IC50).[4]
NanoBRET™ Ternary Complex Assay
This assay directly measures the formation of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase) in live cells.[5][6] In this setup, the target protein is fused to NanoLuc® luciferase, and the E3 ligase (e.g., CRBN or VHL) is fused to a HaloTag®.[3] A fluorescent HaloTag® ligand serves as the BRET acceptor. The formation of the ternary complex brings the NanoLuc® donor and the HaloTag® acceptor into close proximity, resulting in an increase in the BRET signal.[5][7] This allows for the quantification of the potency (EC50) and kinetics of ternary complex formation.[6]
-
Live-cell measurements: Provides physiologically relevant data on target engagement and ternary complex formation.[8]
-
Kinetic analysis: Enables real-time monitoring of binding events.[5]
-
High-throughput compatibility: Suitable for screening large compound libraries.[9]
-
Two distinct assays: Allows for the separate evaluation of target binding and ternary complex formation, providing a more complete picture of PROTAC mechanism of action.[3]
-
Requires genetic modification: The target protein and E3 ligase need to be tagged with NanoLuc® and HaloTag®, respectively, which may potentially alter their function or expression levels.[10]
-
Requires specific tracers/ligands: The availability of suitable fluorescent tracers and HaloTag® ligands is necessary.
HiBiT® Assay: A Quantitative Approach to Measure Protein Degradation
The HiBiT® assay is a powerful tool for quantifying the degradation of a target protein in live cells.[11] It is based on the complementation of two fragments of NanoLuc® luciferase: the small 11-amino-acid HiBiT tag and the large LgBiT protein.[12] The target protein is endogenously tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.[11] When the LgBiT protein is introduced into the cells, it binds to the HiBiT-tagged target protein, reconstituting a functional luciferase enzyme and generating a luminescent signal that is proportional to the amount of the target protein.[12] PROTAC-induced degradation of the HiBiT-tagged target leads to a decrease in the luminescent signal, allowing for the quantification of degradation potency (DC50) and maximal degradation (Dmax).[13][14]
-
Endogenous protein levels: CRISPR-mediated tagging allows for the study of protein degradation at physiological expression levels.[12]
-
High sensitivity: The bright signal from the reconstituted NanoLuc® luciferase enables the detection of low protein levels.
-
Quantitative and kinetic data: Provides precise measurements of degradation rates, DC50, and Dmax.[13]
-
High-throughput capability: The simple "add-mix-read" format is amenable to high-throughput screening.[15]
-
Requires CRISPR/Cas9 expertise: Generation of HiBiT-tagged cell lines requires proficiency in gene editing techniques.
-
Indirect measure of binding: This assay measures the downstream effect of PROTAC activity (degradation) rather than direct binding or ternary complex formation.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Method for Target Engagement
CETSA® is a biophysical method that assesses the binding of a ligand to its target protein in intact cells or tissue lysates without the need for any labels or genetic modifications.[16] The principle behind CETSA® is that the binding of a ligand, such as a PROTAC, can stabilize the target protein, leading to an increase in its thermal stability.[16] In a CETSA® experiment, cells are treated with the PROTAC and then subjected to a temperature gradient.[12] The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting or mass spectrometry.[8] An increase in the melting temperature of the target protein in the presence of the PROTAC indicates direct target engagement.[12]
-
Label-free: Does not require genetic modification of the target protein, allowing for the study of endogenous proteins in their native state.[2]
-
Versatile: Can be performed in various sample types, including cell lysates, intact cells, and tissues.[2]
-
Direct evidence of binding: Provides direct physical evidence of the interaction between the PROTAC and its target.[10]
-
Not all binding events cause a thermal shift: The absence of a thermal shift does not necessarily mean there is no binding, which can lead to false negatives.[10]
-
Lower throughput: Traditional CETSA® with Western blot detection is generally lower throughput compared to NanoBRET™ and HiBiT® assays.[4]
-
Endpoint measurement: Does not provide kinetic information on target engagement.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies utilizing these assays to characterize PROTACs. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions, cell lines, and PROTACs used.
| PROTAC | Target | E3 Ligase | Assay | Parameter | Value | Reference |
| MZ1 | BRD4 | VHL | HiBiT Degradation | DC50 | ~10-100 nM | [17] |
| MZ1 | BRD4 | VHL | HiBiT Degradation | Dmax | >90% | [17] |
| MS67 | WDR5 | VHL | NanoBRET Target Engagement (lysed cells) | EC50 | 1.8 µM | [11] |
| MS67 | WDR5 | VHL | NanoBRET Target Engagement (intact cells) | EC50 | 13.2 µM | [11] |
| MS67 | WDR5 | VHL | HiBiT-CETSA | ΔTm | 15.8 °C | [11] |
| HDAC6 Degrader 1 | HDAC6 | - | NanoBRET Target Engagement | IC50 | 0.59 ± 0.21 µM |
Experimental Protocols & Workflows
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, which forms the basis for the assays described.
References
- 1. pelagobio.com [pelagobio.com]
- 2. pelagobio.com [pelagobio.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Target Degradation [worldwide.promega.com]
- 15. A Tale of Two Tails: Efficient Profiling of Protein Degraders by Specific Functional and Target Engagement Readouts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to the In Vivo Stability of PEGylated PROTACs
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery, offering the ability to target and eliminate disease-causing proteins.[1][2] However, the unique heterobifunctional structure of PROTACs often leads to high molecular weights and complex physicochemical properties, posing significant challenges to their in vivo stability, solubility, and overall pharmacokinetic (PK) profile.[3][4][5] One of the most promising strategies to overcome these hurdles is PEGylation—the covalent attachment of polyethylene glycol (PEG) chains.[6][7]
This guide provides an objective comparison of PEGylated and non-PEGylated PROTACs, supported by experimental data and detailed protocols, to aid researchers in optimizing the in vivo performance of their degrader molecules.
The Rationale for PEGylation: Enhancing PROTAC Performance
PEGylation is a well-established strategy in drug development that confers several advantageous properties to therapeutic molecules.[6][7] When applied to PROTACs, it aims to address inherent liabilities such as metabolic instability and poor solubility.[8][]
Key benefits of PEGylating PROTACs include:
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the PROTAC, which can reduce renal clearance and prolong its circulation half-life in the body.[6][7]
-
Enhanced Solubility: The hydrophilic nature of PEG can significantly improve the aqueous solubility of often-lipophilic PROTAC molecules, preventing aggregation and improving bioavailability.[6][8]
-
Increased Stability: The PEG chain can sterically hinder the approach of metabolic enzymes and proteases, thereby protecting the PROTAC from degradation and increasing its stability in vivo.[6][7]
-
Reduced Immunogenicity: By masking the PROTAC from the immune system, PEGylation can reduce the potential for an immune response.[6]
While offering significant advantages, the addition of a PEG linker must be carefully considered. The length and flexibility of the linker are critical determinants of a PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8][10][11] While flexible PEG linkers can facilitate this complex formation, they can also be more susceptible to enzymatic degradation compared to more rigid linkers.[8][10]
Comparative Analysis: PEGylated vs. Non-PEGylated PROTACs
The true impact of PEGylation is best demonstrated through direct comparison of in vivo performance. While specific data for a single PROTAC molecule with and without a PEG linker is often proprietary, studies on similarly structured molecules like nanoparticles illustrate the principle effectively.
A study comparing PEGylated and non-PEGylated nanoparticles ("Proticles") radiolabeled with ¹¹¹In revealed no significant difference in in vitro stability. However, the in vivo results were markedly different. The non-PEGylated nanoparticles degraded much faster in vivo, whereas the PEGylated versions demonstrated significantly higher concentrations in the blood one-hour post-injection, indicating superior stability and prolonged circulation.[12][13]
Table 1: In Vivo Performance Comparison of PEGylated vs. Non-PEGylated Formulations
| Parameter | Non-PEGylated ¹¹¹In-Proticles | PEGylated ¹¹¹In-Proticles | Key Takeaway |
| Blood Concentration (1h post-injection) | 0.06 ± 0.01 % ID/g | 0.23 ± 0.01 % ID/g | PEGylation led to a ~4-fold increase in blood concentration, indicating enhanced stability and longer circulation time.[12][13] |
% ID/g = percentage of injected dose per gram of tissue. Data from a comparative study on nanoparticle stability.[12][13]
Key Experimental Protocols
Evaluating the in vivo stability of a PROTAC is a critical step in its development.[] The following are standard protocols used to assess and compare the performance of PEGylated and non-PEGylated candidates.
Protocol 1: In Vivo Pharmacokinetic (PK) Study
Objective: To determine and compare the absorption, distribution, metabolism, and excretion (ADME) profiles of PEGylated and non-PEGylated PROTACs in an animal model.
Materials:
-
Test PROTACs (PEGylated and non-PEGylated versions)
-
Appropriate formulation vehicle
-
Animal model (e.g., male Sprague-Dawley rats or BALB/c mice)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Dosing: Administer the PROTACs to different groups of animals via the intended clinical route (e.g., intravenous bolus for absolute bioavailability or oral gavage for oral bioavailability). A typical dose might range from 1 to 10 mg/kg.
-
Blood Sampling: Collect blood samples (~100 µL) at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Immediately process the blood to separate plasma by centrifugation. Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples by protein precipitation (e.g., with cold acetonitrile containing an internal standard).[8]
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.[8]
-
Quantify the concentration of the parent PROTAC in each sample using a validated LC-MS/MS method.[8]
-
-
Data Analysis:
-
Plot the plasma concentration of the PROTAC versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
-
Protocol 2: In Vivo Metabolic Stability Assessment
Objective: To identify major metabolites and understand the metabolic pathways and degradation hotspots of the PROTAC in vivo.[]
Materials:
-
Samples from the PK study (plasma, urine, feces) and potentially tissue homogenates (e.g., liver, kidney).[]
-
High-resolution mass spectrometry (HRMS) system (e.g., Q-TOF or Orbitrap).
Methodology:
-
Sample Preparation: Pool plasma samples from later time points of the PK study. Extract metabolites from urine, feces, and tissue homogenates using appropriate solvent extraction techniques.
-
Metabolite Identification:
-
Analyze the extracts using LC-HRMS to detect potential metabolites.
-
Compare the mass spectra of dosed samples to control (pre-dose) samples to identify drug-related components.
-
Use the accurate mass measurement and fragmentation patterns (MS/MS) to propose structures for the identified metabolites. Common metabolic reactions for PROTACs include oxidation, hydrolysis, and glucuronidation.
-
-
Data Analysis:
-
Map the identified metabolites to construct a metabolic pathway diagram.
-
Identify metabolically "soft spots" on the PROTAC structure (e.g., within the linker or on the warhead/ligand), which can inform further chemical modifications to improve stability.
-
Visualizations: Pathways and Workflows
Visual diagrams are essential for understanding the complex mechanisms and processes involved in PROTAC development and evaluation.
Caption: Mechanism of Action for a PEGylated PROTAC.
Caption: Experimental Workflow for an In Vivo PK Study.
Caption: Logic Diagram of PEGylation Benefits for PROTACs.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. PEGylation, the ultimate strategy to improve the in vivo efficiency of bioactive compounds [iris.cnr.it]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of E3 Ligase Linkers in PROTACs: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1] These heterobifunctional molecules are comprised of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] While much attention is given to the warhead and E3 ligase ligand, the linker is far more than a simple spacer. Its length, chemical composition, rigidity, and attachment points are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3]
A well-designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the crucial first step for subsequent ubiquitination and degradation of the target protein.[2][4] This guide provides a comparative analysis of different E3 ligase linker strategies, supported by experimental data and detailed protocols, to aid researchers in the rational design and optimization of novel PROTACs.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1]
Caption: PROTAC-mediated protein degradation pathway.
Head-to-Head Comparison of Linker Properties
The optimal linker is unique for each combination of target, warhead, and E3 ligase, and must be determined empirically.[6] However, general principles gleaned from numerous studies can guide the design process. Key parameters to consider are linker length, composition, and the site of attachment.
Linker Length
Linker length is a critical parameter that dictates the distance and relative orientation between the POI and the E3 ligase.[7] An optimal length is required to enable favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity.[4]
-
Too Short: A short linker may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[8]
-
Too Long: An excessively long linker can result in reduced potency due to a high entropic penalty upon binding and may not sufficiently constrain the proteins for efficient ubiquitin transfer.[6][8]
The optimal length is highly target-dependent. For example, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for degradation.[9] In contrast, PROTACs targeting TBK1 required linkers of at least 12 atoms to show any degradation, with potent activity observed for linkers between 12 and 29 atoms.[8]
Table 1: Impact of Linker Length on PROTAC Efficacy for BRD4 Degraders
| PROTAC | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
|---|---|---|---|---|---|---|---|
| MZ1 | VHL | PEG/Alkyl | ~12 | ~25 nM | >95% | HeLa | [8] |
| ARV-825 | CRBN | PEG/Alkyl | ~17 | < 1 nM | >90% | Burkitt's lymphoma (BL) cells | [10] |
| dBET1 | CRBN | PEG/Alkyl | ~15 | ~4 nM | >98% | MV4;11 |[5] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and experimental conditions.[10]
Linker Composition and Rigidity
The chemical makeup of the linker influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability, as well as its conformational flexibility.[11][12]
-
Alkyl Chains: Simple, flexible linkers that are synthetically accessible. They allow the PROTAC to adopt various conformations to facilitate ternary complex formation.[8]
-
Polyethylene Glycol (PEG) Chains: Commonly used to improve solubility and pharmacokinetic properties.[6] The inclusion of oxygen atoms can, however, sometimes inhibit PROTAC activity compared to a pure alkyl chain of similar length.[8]
-
Rigid Linkers: Incorporating rigid elements like piperazine or pyridine rings can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and reducing the entropic penalty of binding.[8] These motifs can also improve aqueous solubility.[5]
The choice between a flexible and a rigid linker depends on the specific target system. While flexibility can be crucial for initial success, rigid linkers can offer improved properties once a productive binding mode is understood.[4][8]
Table 2: Comparison of Different Linker Compositions
| Linker Type | Key Features | Advantages | Disadvantages | Example Application |
|---|---|---|---|---|
| Alkyl | Hydrocarbon chains | Synthetically simple, flexible | Low solubility, potential for metabolic instability | Early-stage PROTACs, proof-of-concept studies[8] |
| PEG | Ethylene glycol units | Increased hydrophilicity and solubility, improved PK properties | Can sometimes reduce potency compared to alkyl linkers[8] | Widely used in many clinical candidates like ARV-110[6] |
| Rigid/Functional | Rings (piperidine, pyridine), alkynes | Pre-organization for bioactive conformation, improved solubility, potential for new protein-protein contacts | Synthetically more complex, less conformational freedom | AR degrader ARD-69 showed potent depletion with a rigid linker[5] |
Linker Attachment Points
The position where the linker is attached to the warhead and the E3 ligase ligand (the "exit vector") is as crucial as the linker's length and composition.[11] The attachment site must be at a solvent-exposed region of the ligand to avoid disrupting the key binding interactions with its target protein.[11] Varying the attachment point can dramatically alter the geometry of the ternary complex, thereby influencing degradation efficiency and even imparting selectivity for one protein over closely related family members.[5]
For instance, slight modifications to the linker attachment point on a lapatinib-based PROTAC resulted in a switch from a dual EGFR/HER2 degrader to a selective EGFR degrader.[8]
Key Experimental Protocols for Linker Evaluation
A robust screening cascade involving multiple orthogonal assays is essential to evaluate and optimize PROTAC linkers.[13] This typically involves confirming target engagement, assessing ternary complex formation, and quantifying target protein degradation and its downstream cellular effects.[14]
Caption: Experimental workflow for comparing PROTACs.
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment, allowing for the determination of DC50 and Dmax values.[1]
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, MDA-MB-231).[15]
-
PROTAC stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Cell culture medium and reagents.
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors.[1]
-
BCA or Bradford protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, electrophoresis and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (against POI and a loading control like GAPDH or β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescent substrate.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[15]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle-only (DMSO) control.[1]
-
Cell Lysis: After treatment, wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[1]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the electrophoresis.[15]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody.[1]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control to generate a dose-response curve and determine DC50 and Dmax values.[1]
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells, to assess the functional consequence of target protein degradation.[16]
Materials:
-
Cancer cell line of interest.
-
White, opaque-walled 96-well plates.
-
PROTAC compound and vehicle control (DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC. Treat the cells and incubate for a desired period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the concentration that inhibits cell growth by 50% (GI50).
Protocol 3: Ternary Complex Formation Assay (NanoBRET™)
This live-cell assay measures the proximity between the target protein and the E3 ligase, providing direct evidence of ternary complex formation.[17]
Materials:
-
HEK293 cells (or other suitable cell line).
-
Expression vectors: POI fused to NanoLuc® luciferase (donor) and E3 ligase (e.g., VHL or CRBN) fused to HaloTag® (acceptor).[18]
-
Transfection reagent.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore).
-
NanoBRET™ Nano-Glo® Substrate.
-
PROTAC compounds.
-
Luminometer with 460 nm (donor) and >610 nm (acceptor) filters.
Methodology:
-
Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors and seed into 96-well plates. Incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[19]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells and incubate for the desired time.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) signals using a luminometer.[19]
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A PROTAC-dependent increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine the potency of complex formation.[19]
Conclusion
The linker is a pivotal component in PROTAC design, critically influencing the formation of a productive ternary complex and, consequently, the overall degradation efficacy.[2] While there are no universal rules, a systematic approach to optimizing the linker by varying its length, composition, and attachment points is essential for developing potent and selective degraders. The empirical data gathered from robust biochemical, biophysical, and cellular assays, as outlined in this guide, will inform an iterative design process. As the field evolves, a shift from synthetically tractable alkyl and PEG linkers to more sophisticated, functionalized linkers promises to unlock novel PROTACs with enhanced therapeutic properties.[20]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 4. chempep.com [chempep.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. The Essential Role of Linkers in PROTACs [axispharm.com]
- 13. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 14. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Ternary Complex Formation [promega.com]
- 19. benchchem.com [benchchem.com]
- 20. resource.aminer.org [resource.aminer.org]
Safety Operating Guide
Personal protective equipment for handling Thalidomide-Piperazine-PEG2-NH2 diTFA
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-Piperazine-PEG2-NH2 diTFA. Given the thalidomide component, this compound must be handled with extreme caution, assuming it carries risks similar to thalidomide, including potential reproductive toxicity.[1][2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to hazardous chemicals.[4][5] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Guidelines |
| Hand Protection | Chemical-impermeable gloves | Double gloving is strongly recommended.[6] Gloves must be inspected for integrity before use.[7] Consult the glove manufacturer's compatibility data for thalidomide and similar chemicals.[8] Wash and dry hands thoroughly after handling.[7] |
| Eye and Face Protection | Safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be worn in situations with a risk of spills or splashes.[6][9] |
| Body Protection | Long-sleeved, disposable gown | The gown should close in the back and have tight-fitting cuffs.[9] It should be flame-resistant and impervious.[7] Gowns worn in hazardous areas should not be worn elsewhere and should be changed immediately after a spill or every two to three hours.[9] |
| Respiratory Protection | Respirator | A respirator is necessary if exposure limits are exceeded, or if irritation or other symptoms are experienced.[7] For unpacking hazardous drugs not in plastic containers, a respirator is recommended to protect against potential spills or breaks during shipping.[9] A surgical N-95 respirator can provide both respiratory and splash protection.[4] Lab personnel must be trained and fit-tested for respirator use as per institutional requirements.[8] |
| Head and Foot Covering | Hair and shoe covers | Recommended to prevent the spread of contamination.[6][10] |
Operational Plan: Step-by-Step Handling Procedures
Safe handling practices are critical to minimize exposure risk.[8] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[7][11]
-
Preparation :
-
Ensure all necessary PPE is readily available and in good condition.
-
Designate a specific area for handling the compound.
-
Have a spill kit readily accessible.
-
Review the Safety Data Sheet (SDS) before starting any work.[8]
-
-
Handling the Compound :
-
Storage :
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]
-
Containerization : Collect all waste, including contaminated PPE, in a suitable, sealed, and clearly labeled hazardous waste container.[1] The label should include "Hazardous Waste" and the chemical name.[1]
-
Storage of Waste : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]
-
Decontamination : Decontaminate the work area with an appropriate solvent after handling is complete.[1]
-
Waste Pickup : Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[1]
Emergency Procedures
-
Spill :
-
Evacuate non-essential personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.[1]
-
Contain the spill using an absorbent material.[1]
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate the spill area with an appropriate solvent.[1]
-
-
Skin Contact : Take off contaminated clothing immediately.[7] Wash the affected area with soap and plenty of water.[7] Consult a doctor.[7]
-
Eye Contact : Rinse with pure water for at least 15 minutes.[7] Consult a doctor.[7]
-
Inhalation : Move the victim into fresh air.[7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration and consult a doctor immediately.[7] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7]
-
Ingestion : Rinse mouth with water.[7] Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[12]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. gerpac.eu [gerpac.eu]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. research.uga.edu [research.uga.edu]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. safetyware.com [safetyware.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
